Thieno[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKZIATOGOJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486131 | |
| Record name | Thieno[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56088-28-9 | |
| Record name | Thieno[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-b]pyrazine, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient pyrazine ring fused to an electron-rich thiophene ring give rise to a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it delves into the burgeoning role of this compound derivatives in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer, such as the B-Raf/MEK/ERK and VEGFR-2 pathways, and their ability to induce cell cycle arrest. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the this compound scaffold.
Physical and Chemical Properties
The physicochemical properties of the parent this compound core are fundamental to understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.
Physical Properties
A compilation of the key physical properties of unsubstituted this compound is provided in Table 1. These values have been aggregated from various chemical databases and literature sources.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂S | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 136.18 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to light yellow crystalline powder | Inferred from derivatives[4] |
| Melting Point | Not available for parent compound. Derivatives show a wide range (e.g., 145-282 °C). | [5] |
| Boiling Point | ~241.4 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.4 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. Limited solubility in water. | Inferred from synthetic procedures for derivatives. |
| logP (Octanol/Water Partition Coefficient) | 1.2 (Predicted) | --INVALID-LINK--[1][2] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives. Key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Key Features and Representative Chemical Shifts (δ) or m/z |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The specific shifts are highly dependent on the substitution pattern on both the thiophene and pyrazine rings. For example, in methyl 7-(phenylethynyl)this compound-6-carboxylate, the pyrazine protons appear as doublets at δ 8.86 and 8.97 ppm.[5] |
| ¹³C NMR | Aromatic carbons of the fused ring system typically resonate between δ 110-160 ppm. The exact chemical shifts are influenced by the electronic nature of the substituents. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is readily observed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the parent molecule, the exact mass is 136.0095.[1][2] |
| UV-Visible Spectroscopy | This compound and its derivatives exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to substitution and solvent polarity. |
| Infrared (IR) Spectroscopy | Characteristic IR absorption bands include C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1600-1450 cm⁻¹), and C-S stretching vibrations. |
Experimental Protocols
The synthesis of the this compound core and its derivatives is a key aspect of research in this area. Below are representative experimental protocols for the synthesis of the core structure and a common derivative.
General Synthesis of the this compound Core
The most common approach to the this compound scaffold involves a two-step process: the synthesis of a 2,3-diaminothiophene intermediate, followed by condensation with a 1,2-dicarbonyl compound, typically glyoxal.
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can be further functionalized to 2,3-diaminothiophenes.
-
Reaction: A ketone or aldehyde is reacted with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).
-
General Procedure:
-
To a stirred solution of the ketone/aldehyde and the activated nitrile in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur.
-
Add a catalytic amount of the base and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated 2-aminothiophene product by filtration.
-
The 2-amino-3-cyanothiophene can then be converted to a 2,3-diaminothiophene through reduction of the nitrile and subsequent reactions.
-
-
Reaction: The 2,3-diaminothiophene is condensed with glyoxal to form the pyrazine ring.
-
General Procedure:
-
Dissolve the 2,3-diaminothiophene in a suitable solvent, such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (typically 40 wt. %) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the this compound product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.[6]
-
Synthesis of a Representative Derivative: Methyl 7-bromothis compound-6-carboxylate
This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive this compound derivatives.[5]
-
Reaction: The starting material, methyl 7-aminothis compound-6-carboxylate, undergoes a Sandmeyer-type reaction to replace the amino group with a bromine atom.
-
Detailed Methodology:
-
Dissolve methyl 7-aminothis compound-6-carboxylate in acetonitrile.
-
Add tert-butyl nitrite and copper(II) bromide to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours), monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 7-bromothis compound-6-carboxylate.
-
Role in Drug Discovery and Signaling Pathways
Derivatives of this compound have emerged as a promising scaffold in drug discovery, particularly in the development of anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Inhibition of the B-Raf/MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[7] Mutations in components of this pathway, particularly B-Raf, are common in various cancers, leading to constitutive activation and uncontrolled cell growth.[8] this compound derivatives have been identified as potent inhibitors of B-Raf kinase.[5]
Inhibition of the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[11] Thienopyrimidine derivatives, which are structurally related to thieno[2,3-b]pyrazines, have been shown to be potent inhibitors of VEGFR-2.[12]
Induction of G2/M Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.[13] Several studies have demonstrated that thieno[2,3-b]pyridine derivatives, close analogs of thieno[2,3-b]pyrazines, can induce cell cycle arrest at the G2/M phase in cancer cells.[9][10] This arrest is often mediated by the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins.[4]
Conclusion
This compound represents a versatile and promising heterocyclic scaffold with a rich chemical landscape and significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physical and chemical properties, along with established synthetic methodologies. The demonstrated ability of this compound derivatives to modulate key signaling pathways implicated in cancer underscores their therapeutic potential. Further exploration of this scaffold, including the synthesis of novel derivatives and in-depth biological evaluation, is warranted to fully exploit its capabilities in the development of next-generation therapeutics and advanced materials. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
- 2. Thieno(2,3-b)pyrazine | C6H4N2S | CID 12299126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H4N2S) [pubchemlite.lcsb.uni.lu]
- 4. anygenes.com [anygenes.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 59944-79-5,this compound-6-CARBOXYLIC ACID | lookchem [lookchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Thieno[2,3-b]pyrazine Core Structure and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thieno[2,3-b]pyrazine Core
The this compound scaffold is a bicyclic heterocyclic system composed of a thiophene ring fused to a pyrazine ring. This core structure, with the chemical formula C₆H₄N₂S, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] The arrangement of nitrogen and sulfur atoms within this framework provides unique electronic properties and multiple points for chemical modification, making it a versatile template for the design of novel therapeutic agents.
The core structure is characterized by its aromaticity and planarity, which facilitate interactions with biological targets. The numbering of the atoms in the this compound ring system is crucial for the unambiguous identification of its analogues.
Chemical Structure of the this compound Core:
Caption: Numbering of the this compound core structure.
Synthesis of this compound Analogues
A variety of synthetic strategies have been developed to access the this compound core and its derivatives. These methods often involve the construction of the pyrazine ring onto a pre-existing thiophene or vice versa. Key synthetic methodologies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Buchwald-Hartwig couplings are powerful tools for introducing diverse substituents onto the this compound scaffold.[2]
-
Cycloaddition Reactions: [4+2] cycloaddition reactions have been employed to construct the pyranone ring fused to the this compound system.[2]
Experimental Protocols
2.1.1. General Procedure for Sonogashira Coupling of 7-bromothis compound-6-carboxylate
This protocol describes the synthesis of methyl 7-(arylethynyl)this compound-6-carboxylates.
Materials:
-
Methyl 7-bromothis compound-6-carboxylate
-
Terminal (hetero)arylalkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 7-bromothis compound-6-carboxylate (1.0 eq), the terminal alkyne (1.1-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).
-
Add anhydrous triethylamine (2.0-3.0 eq) and the anhydrous solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
2.1.2. General Procedure for Buchwald-Hartwig C-N Cross-Coupling
This protocol outlines the synthesis of methyl 7-[(hetero)arylamino]this compound-6-carboxylates.
Materials:
-
Methyl 7-bromothis compound-6-carboxylate
-
(Hetero)arylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine methyl 7-bromothis compound-6-carboxylate (1.0 eq), the (hetero)arylamine (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), BINAP (0.03-0.075 eq), and the base (Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired N-arylated product.
Biological Activities of this compound Analogues
Derivatives of the this compound core have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Numerous this compound analogues have been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines, including those of the colon, breast, and prostate.[3][4]
Table 1: Anticancer Activity of Selected this compound Analogues
| Compound ID | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| DGG200064 (7c) | HCT116 (Colon) | 0.012 | [3] |
| 2f | Caco-2 (Colon) | < 5 | [2] |
| 2f | MCF-7 (Breast) | < 5 | [2] |
| DJ160 | LNCaP (Prostate) | < 0.05 | |
| DJ160 | PC3 (Prostate) | < 0.05 |
Antiparasitic Activity
Certain this compound derivatives have also shown promising activity against parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[2]
Table 2: Antiparasitic Activity of Selected this compound Analogues
| Compound ID | Parasite | Activity (IC₅₀, µM) | Reference |
| Compound X | Trypanosoma brucei | < 11 | [2] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogues are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and cell cycle regulation.
G2/M Cell Cycle Arrest
Several this compound derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint in cancer cells.[3][5] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.
Caption: Proposed mechanism of this compound-induced G2/M arrest.
One identified mechanism involves the inhibition of the interaction between F-box/WD repeat-containing protein 7 (FBXW7) and the transcription factor c-Jun.[3] FBXW7 is an E3 ubiquitin ligase that targets c-Jun for proteasomal degradation. By disrupting this interaction, the this compound analogue DGG200064 leads to the stabilization and accumulation of c-Jun, which in turn can influence the expression of cell cycle regulatory proteins, ultimately causing G2/M arrest.[3]
Induction of Apoptosis
In addition to cell cycle arrest, some thieno[2,3-b]pyridine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is often confirmed by the activation of caspases, key executioner proteins in the apoptotic cascade.[5]
Caption: Caspase-dependent apoptosis induced by thieno[2,3-b]pyridines.
Putative Target: Phospholipase C (PLC)
In silico screening and subsequent biological assays have suggested that Phospholipase C (PLC) isoforms may be a target of some thieno[2,3-b]pyridine derivatives.[6] PLC enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Inhibition of PLC could disrupt various downstream signaling pathways that are often dysregulated in cancer.
Experimental Workflows
Workflow for Anticancer Drug Screening
Caption: A typical workflow for the in vitro evaluation of novel anticancer agents.
Detailed Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound analogues)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (the concentration that causes 50% growth inhibition).
Detailed Protocol for In Vitro Antiparasitic Assay against Trypanosoma brucei
This assay determines the efficacy of compounds against the bloodstream form of T. brucei.
Materials:
-
96-well microtiter plates
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compounds
-
Resazurin solution (e.g., AlamarBlue)
-
Fluorometer
Procedure:
-
Parasite Culture: Culture T. brucei in HMI-9 medium to the mid-logarithmic growth phase.
-
Assay Setup: Dilute the parasite culture to a density of 2 x 10⁴ cells/mL in fresh medium. Dispense into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive (e.g., suramin) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC₅₀ (the concentration that inhibits 50% of parasite growth).
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to analogues with a remarkable range of biological activities. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of these compounds will be crucial for the design of next-generation drug candidates with improved potency and selectivity. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers embarking on the study of this promising class of molecules.
References
- 1. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of this compound or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Methyl 7-[(Hetero)arylamino]this compound-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of anticancer agents based on the thieno[2,3-b]pyridine and 1H-pyrazole molecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Thieno[2,3-b]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for thieno[2,3-b]pyrazine and its derivatives. Thieno[2,3-b]pyrazines are a significant class of heterocyclic compounds, with some derivatives showing promising biological activities.[1] This document collates and presents key spectroscopic information to aid in the identification, characterization, and development of novel compounds based on this scaffold.
Spectroscopic Data
The following sections summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a series of substituted this compound derivatives. The data has been compiled from published research and is presented in a structured format for ease of comparison.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in parts per million (ppm) for various derivatives of methyl 7-(arylethynyl)this compound-6-carboxylate are presented below. These compounds were characterized in DMSO-d₆ at 400 MHz.[2]
| Compound | Ar Substituent | δ (ppm) of OCH₃ | δ (ppm) of Aromatic Protons | δ (ppm) of Heteroaromatic Protons |
| 2a | Phenyl | 3.98 (s, 3H) | 7.48–7.52 (m, 3H), 7.63–7.65 (m, 2H) | 8.86 (d, J=2.4 Hz, 1H), 8.97 (d, J=2.4 Hz, 1H) |
| 2b | 4-Aminophenyl | 3.97 (s, 3H) | 5.80 (s, 2H, NH₂), 6.61 (d, J=8.8 Hz, 2H), 7.31 (d, J=8.8 Hz, 2H) | 8.84 (d, J=2.4 Hz, 1H), 8.95 (d, J=2.4 Hz, 1H) |
| 2c | 4-Fluorophenyl | 3.99 (s, 3H) | 7.32–7.38 (m, 2H), 7.68–7.73 (m, 2H) | 8.88 (d, J=2.0 Hz, 1H), 8.98 (d, J=2.0 Hz, 1H) |
| 2d | 4-Methoxyphenyl | 3.82 (s, 3H, 4'-OCH₃), 3.98 (s, 3H) | 7.04–7.07 (d, J=8.8 Hz, 2H), 7.58–7.60 (d, J=8.8 Hz, 2H) | 8.86–8.87 (d, J=2.4 Hz, 1H), 8.97 (d, J=2.4 Hz, 1H) |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The data below is for methyl 7-[(4-fluorophenyl)ethynyl]-thieno[2,3-b]pyrazine-6-carboxylate (Compound 2c ) in DMSO-d₆ at 100.6 MHz.[2]
| Carbon Type | Chemical Shift (δ) in ppm |
| OCH₃ | 53.3 |
| C (alkynyl) | 81.6 |
| C (alkynyl) | 98.5 |
| 3' and 5'-CH | 116.4 (d, J = 22.1 Hz) |
| 1'-C | 118.1 (d, J = 3.0 Hz) |
| C | 121.3 |
| 2' and 6'-CH | 134.2 (d, J = 9.1 Hz) |
| C | 136.4 |
| HetAr-CH | 144.3 |
| HetAr-CH | 144.7 |
| C | 147.7 |
| C | 154.3 |
| C=O | 161.0 |
| CF | 162.6 (d, J = 248.5 Hz) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule. The data presented is for methyl 7-[(4-fluorophenyl)ethynyl]this compound-6-carboxylate (Compound 2c ).[2]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 313.0441 | 313.0441 |
Experimental Protocols
The following methodologies are based on the procedures described for the synthesis and characterization of this compound derivatives.[2]
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 spectrometer, operating at 400 MHz for ¹H and 100.6 MHz for ¹³C.
-
Software : TopSpin 2.1 software was utilized for data processing.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for sample preparation.
-
Techniques : To aid in the structural elucidation, DEPT-135 experiments were performed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional correlation spectroscopy (HSQC and HMBC) was used to identify specific proton-carbon correlations.
Mass Spectrometry
-
Instrumentation : High-resolution mass spectra were obtained using a Bruker FTMS SolariX XR mass spectrometer.
-
Ionization Method : Electrospray ionization (ESI) in positive ion mode was employed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives as described in the cited literature.
References
The Diverse Biological Activities of Thieno[2,3-b]pyrazine Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this versatile core.
Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines. Their mechanisms of action are often centered around the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition
A primary mode of anticancer action for many this compound compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1]
-
B-Raf Inhibition: Several this compound derivatives have been identified as inhibitors of the serine/threonine kinase B-Raf.[1] B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, most notably melanoma.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain this compound analogs have demonstrated potent inhibitory activity against VEGFR-2.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another central signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. This compound-based compounds have been investigated as inhibitors of this pathway.
Cell Cycle Arrest
In addition to kinase inhibition, some this compound derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can lead to an accumulation of cells in a specific phase of the cell cycle and ultimately trigger apoptosis (programmed cell death).
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected this compound and related thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | Activity (µM) | Reference |
| 2f | Caco-2 | SRB | GI50 < 5 | [1] |
| MCF-7 | SRB | GI50 < 5 | [1] | |
| AGS | SRB | GI50 < 10 | [1] | |
| HeLa | SRB | GI50 < 10 | [1] | |
| NCI-H460 | SRB | GI50 < 10 | [1] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 14 | MCF-7 | SRB | 22.12 | [2] |
| 13 | MCF-7 | SRB | 22.52 | [2] |
| 9 | MCF-7 | SRB | 27.83 | [2] |
| 12 | MCF-7 | SRB | 29.22 | [2] |
| 17f | HCT-116 | MTT | 2.80 ± 0.16 | [3] |
| HepG2 | MTT | 4.10 ± 0.45 | [3] | |
| 5g | MCF-7 | MTT | 18.87 ± 0.2 (µg/mL) | [4] |
Antimicrobial Activity
Beyond their anticancer properties, this compound derivatives have also been explored for their antimicrobial potential against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for selected thieno[2,3-b]thiophene derivatives, a closely related scaffold, highlighting their antimicrobial efficacy.
Table 3: Antimicrobial Activity of Thieno[2,3-b]thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5d | Staphylococcus aureus | 125 | [5] |
| Bacillus subtilis | 125 | [5] | |
| Pseudomonas aeruginosa | 125 | [5] | |
| Escherichia coli | 125 | [5] | |
| Aspergillus fumigatus | 125 | [5] | |
| Geotricum candidum | 62.5 | [5] | |
| Candida albicans | 125 | [5] | |
| Syncephalastrum racemosum | 125 | [5] | |
| 11 | Staphylococcus aureus | 125 | [5] |
| Bacillus subtilis | 125 | [5] | |
| Pseudomonas aeruginosa | 125 | [5] | |
| Escherichia coli | 125 | [5] | |
| Aspergillus fumigatus | 125 | [5] | |
| Geotricum candidum | 125 | [5] | |
| Candida albicans | 125 | [5] | |
| Syncephalastrum racemosum | 125 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to attach.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds for the desired incubation time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization of Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm. The intensity of the color is proportional to the number of metabolically active cells.
Visualizing the Molecular Landscape
To better understand the complex biological processes influenced by this compound compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: B-Raf Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-b]pyrazine Derivatives as Potent Anticancer Agents
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyrazine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] Structurally, they are bioisosteres of purines, which allows them to interact with a wide range of biological targets implicated in oncogenesis.[2] Numerous studies have highlighted their potential as anticancer agents, with activities attributed to mechanisms such as the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound derivatives, supported by quantitative data and detailed experimental protocols to aid in their further development as cancer therapeutics.
Synthetic Strategies
The synthesis of the this compound scaffold and its derivatives is versatile, allowing for the generation of diverse chemical libraries for anticancer screening. Common synthetic routes involve multicomponent reactions or metal-catalyzed cross-coupling reactions to construct the core structure, followed by functionalization to explore structure-activity relationships (SAR).
A prevalent method involves the tandem one-pot Sonogashira coupling and lactonization of a substituted this compound carboxylic acid with various alkynes.[1] Another advanced approach utilizes Rh(III)-catalyzed [4+2] cycloaddition, initiated by C-H activation, to build complex polycyclic derivatives.[1] These methods enable the strategic placement of different substituents to optimize biological activity.
Caption: General synthetic workflow for this compound derivatives.
Mechanism of Action
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives, close structural analogs, have demonstrated potent inhibitory activity against several key kinases.
-
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical factor in tumor angiogenesis.[5] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking the signaling required for new blood vessel formation to support tumor growth.[5][6]
-
EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target.[1] Thieno[2,3-b]quinoline derivatives have been described as effective EGFR inhibitors.[1]
-
Other Kinase Targets : This scaffold has also been utilized to develop inhibitors for other important kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Tie-2, highlighting its versatility.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Genesis of a Heterocyclic Scaffold: A Technical Guide to the History and Discovery of Thieno[2,3-b]pyrazines
For Immediate Release
[City, State] – The thieno[2,3-b]pyrazine core, a significant heterocyclic scaffold in medicinal chemistry and materials science, has a rich history rooted in the exploration of thiophene chemistry. This technical guide provides an in-depth overview of the discovery and historical development of thieno[2,3-b]pyrazines, detailing key synthetic milestones, experimental protocols, and the evolution of their biological evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of compounds.
Early Explorations and the Dawn of Thienopyrazine Synthesis
The journey to the this compound ring system is intrinsically linked to the chemistry of 2,3-diaminothiophenes. While a definitive first synthesis of the unsubstituted this compound is not prominently documented in readily available literature, the foundational work on the synthesis of substituted derivatives points to a logical and well-established synthetic strategy. The core principle involves the cyclocondensation of a 2,3-diaminothiophene with a 1,2-dicarbonyl compound.
A pivotal moment in the synthesis of the precursors to thienopyrazines was the development of the Gewald reaction in the 1960s. This multicomponent reaction provides a versatile and efficient route to highly substituted 2-aminothiophenes. Although the Gewald reaction directly yields 2-aminothiophenes, subsequent chemical transformations can be employed to introduce a second amino group at the 3-position, thereby generating the crucial 2,3-diaminothiophene intermediate.
The general synthetic pathway to the this compound core can be visualized as a two-stage process: the formation of a suitably substituted 2,3-diaminothiophene, followed by the construction of the pyrazine ring.
Figure 1: General synthetic pathway to this compound derivatives.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of thieno[2,3-b]pyrazines has evolved, with various methods being developed to improve yields, introduce diverse substituents, and enhance the overall efficiency of the process.
The Gewald Reaction for 2-Aminothiophene Precursors
The Gewald reaction remains a cornerstone in the synthesis of the thiophene precursors.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reagents: 2-Butanone, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or triethylamine).
-
Procedure: A mixture of 2-butanone (1.0 mol), ethyl cyanoacetate (1.0 mol), and elemental sulfur (1.1 mol) in ethanol is treated with morpholine (0.5 mol) at 40-50 °C. The reaction is typically stirred for several hours. Upon cooling, the product precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.
-
Yield: Moderate to good yields are generally obtained.
Cyclocondensation to Form the Pyrazine Ring
The final and defining step in the synthesis of the this compound core is the condensation of a 2,3-diaminothiophene with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of a Substituted this compound
-
Reagents: A 2,3-diaminothiophene derivative and a 1,2-dicarbonyl compound (e.g., biacetyl for a dimethyl-substituted pyrazine ring).
-
Procedure: The 2,3-diaminothiophene is dissolved in a suitable solvent, such as ethanol or acetic acid. The 1,2-dicarbonyl compound is added, and the mixture is heated under reflux for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.
The workflow for the synthesis and characterization of this compound derivatives can be summarized as follows:
Figure 2: A typical experimental workflow for the synthesis and evaluation of thieno[2,3-b]pyrazines.
Biological Discoveries and Therapeutic Potential
This compound derivatives have emerged as a significant class of heterocyclic compounds due to their diverse and potent biological activities.[1] Early interest in this scaffold was driven by its structural similarity to other biologically active fused heterocycles.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of thieno[2,3-b]pyrazines. Numerous derivatives have been synthesized and evaluated against various human cancer cell lines, demonstrating significant growth inhibitory effects.
| Compound Class | Cancer Cell Lines | Activity Metric | Reported Values |
| Tricyclic lactone derivatives | CaCo-2, MCF-7, AGS, HeLa, NCI-H460 | GI50 | < 10 µM for the most active compound |
| (Het)arylamino derivatives | AGS, CaCo-2, MCF-7, NCI-H460 | GI50 | ≤ 11 µM for promising compounds |
GI50: The concentration of the drug that inhibits the growth of cancer cells by 50%.
Kinase Inhibition
The this compound scaffold has proven to be a valuable template for the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
| Target Kinase | Compound Type | Activity Metric | Reported Values |
| IRAK4 | Thienopyrazine derivatives | IC50 | Data from patent literature |
| Ubiquitin-Specific Proteases | Thienopyrazine carboxamides | IC50 | Data from patent literature |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
The diverse biological activities of thieno[2,3-b]pyrazines underscore their importance as a privileged scaffold in drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the development of novel therapeutic agents. The relationship between the synthetic accessibility and the biological potential of this heterocyclic system continues to drive research in both academic and industrial settings.
Conclusion
The history of thieno[2,3-b]pyrazines is a testament to the power of synthetic organic chemistry in creating novel molecular architectures with significant biological potential. From the foundational Gewald reaction to modern cross-coupling methodologies, the synthetic toolbox for accessing this scaffold has expanded considerably. The consistent discovery of potent anticancer and kinase inhibitory activities associated with this compound derivatives ensures that this heterocyclic core will remain an area of intense investigation for the foreseeable future. This guide provides a solid foundation for researchers looking to delve into the rich history and promising future of this remarkable class of compounds.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions in Thieno[2,3-b]pyrazine Functionalization
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic motif present in numerous compounds with potential biological activities. The functionalization of this core structure is of great interest to researchers in medicinal chemistry and drug development. The Sonogashira coupling provides an efficient method to introduce alkynyl moieties onto the this compound ring system, which can then serve as versatile intermediates for further synthetic transformations or as final products with desired pharmacological properties.[3]
Applications in Drug Discovery and Development
The introduction of diverse substituents onto the this compound core can significantly modulate its biological activity. The Sonogashira coupling allows for the direct attachment of various substituted alkynes, leading to a library of novel compounds for biological screening. These functionalized thieno[2,3-b]pyrazines can be evaluated for a range of therapeutic applications. For instance, the resulting products can be precursors for the synthesis of more complex fused heterocyclic systems, such as tricyclic and tetracyclic lactones, which have been investigated for their antitumor and antiparasitic activities.[3] The versatility of the Sonogashira reaction makes it a key strategy in the hit-to-lead and lead optimization phases of drug discovery.
Experimental Protocols
General Protocol for Pd/Cu-Catalyzed Sonogashira Cross-Coupling of Halogenated Thieno[2,3-b]pyrazines
This protocol is adapted from a procedure for the synthesis of methyl 7-(alkynyl)this compound-6-carboxylates.[3]
Materials:
-
Methyl 7-bromothis compound-6-carboxylate (or other halogenated this compound derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon (or other inert gas)
-
Standard Schlenk line and glassware
Procedure:
-
In a vacuum-dried Schlenk tube, add methyl 7-bromothis compound-6-carboxylate (1.0 equiv.) and PdCl₂(PPh₃)₂ (5 mol%).
-
Evacuate and backfill the Schlenk tube with argon.
-
Add dry DMF (2 mL) to the Schlenk tube and stir the mixture under an argon atmosphere.
-
In a separate small Schlenk flask, add the terminal alkyne (1.1 equiv.), Et₃N (3.0 equiv.), and CuI (5 mol%).
-
Evacuate and backfill this flask with argon.
-
Add dry DMF (2 mL) to the second flask and stir the mixture under an argon atmosphere.
-
Transfer the mixture from the small Schlenk flask to the Schlenk tube containing the this compound derivative.
-
Stir the final reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (5 mL) to the reaction mixture to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Quantitative Data
The following table summarizes the yields of various Sonogashira coupling products obtained from the reaction of methyl 7-bromothis compound-6-carboxylate with different terminal alkynes.[3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Methyl 7-(phenylethynyl)this compound-6-carboxylate | 85 |
| 2 | 4-Ethynyltoluene | Methyl 7-(p-tolylethynyl)this compound-6-carboxylate | 82 |
| 3 | 4-Methoxyphenylacetylene | Methyl 7-((4-methoxyphenyl)ethynyl)this compound-6-carboxylate | 78 |
| 4 | 4-Chlorophenylacetylene | Methyl 7-((4-chlorophenyl)ethynyl)this compound-6-carboxylate | 88 |
| 5 | 2-Ethynylpyridine | Methyl 7-(pyridin-2-ylethynyl)this compound-6-carboxylate | 75 |
| 6 | 3-Ethynylthiophene | Methyl 7-(thiophen-3-ylethynyl)this compound-6-carboxylate | 80 |
| 7 | 1-Ethynylcyclohexene | Methyl 7-(cyclohex-1-en-1-ylethynyl)this compound-6-carboxylate | 70 |
Visualizations
Diagram of the Sonogashira Coupling Experimental Workflow
Caption: Workflow for Sonogashira coupling of thieno[2,3-b]pyrazines.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Thieno[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a reliable method for the synthesis of arylamine derivatives. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of brominated thieno[2,3-b]pyrazines, a key step in the diversification of this important scaffold.
The reaction's utility stems from its ability to overcome the limitations of traditional methods for synthesizing aromatic C-N bonds, which often suffer from limited substrate scope and poor functional group tolerance.[1] The development of specialized ligands has expanded the reaction's applicability, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions.[1][2]
Data Presentation
The following table summarizes the yields obtained from the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate with various (hetero)arylamines. The use of different reaction conditions, including ligands and solvents, was necessary to accommodate the electronic properties of the substrates.[3]
| Entry | Amine Partner | Product | Reaction Conditions | Yield (%) |
| 1 | 2-Methoxyaniline | Methyl 7-(2-methoxyphenylamino)this compound-6-carboxylate | A | 85 |
| 2 | 4-Nitroaniline | Methyl 7-(4-nitrophenylamino)this compound-6-carboxylate | A | 90 |
| 3 | 3,5-Dimethoxyaniline | Methyl 7-(3,5-dimethoxyphenylamino)this compound-6-carboxylate | B | 80 |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of a brominated this compound derivative.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]this compound-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR and HRMS Analysis of Substituted Thieno[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of substituted thieno[2,3-b]pyrazines using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Thieno[2,3-b]pyrazine derivatives are a significant class of heterocyclic compounds with a range of biological activities, making their precise characterization crucial for drug discovery and development.[1]
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting activities such as kinase inhibition and anticancer properties.[1] Unambiguous structure elucidation and purity assessment are paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This document outlines detailed protocols for the synthesis and subsequent analysis of these compounds by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocols
Synthesis of Substituted Thieno[2,3-b]pyrazines
A general method for the synthesis of substituted thieno[2,3-b]pyrazines involves the condensation of a substituted 2,3-diaminothiophene with a 1,2-dicarbonyl compound. The following protocol is a representative example adapted from literature procedures.
Protocol 2.1.1: Synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines (General Procedure) [2]
-
To a solution of the appropriate thiophene-3,4-diamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1.05 eq.).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted this compound.
NMR Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Protocol 2.2.1: ¹H and ¹³C NMR Data Acquisition
-
Prepare a solution of the substituted this compound sample (5-10 mg) in a deuterated solvent (0.5-0.7 mL), such as CDCl₃ or DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[1][3]
-
Reference the chemical shifts (δ) to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]
-
Process the acquired data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.
Protocol 2.3.1: HRMS Data Acquisition (Electrospray Ionization - ESI) [4]
-
Prepare a dilute solution of the purified substituted this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode.
-
The ESI source parameters should be optimized for the specific compound, with typical values being:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Process the data to determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.
Data Presentation
The following tables summarize representative ¹H and ¹³C NMR data for a selection of substituted thieno[2,3-b]pyrazines, as reported in the literature.
Table 1: ¹H NMR Data of Selected Substituted Thieno[2,3-b]pyrazines
| Compound | Solvent | δ (ppm) and Multiplicity |
| Methyl 7-(phenylethynyl)this compound-6-carboxylate | DMSO-d₆ | 8.97 (d, J = 2.4 Hz, 1H, HetAr-H), 8.86 (d, J = 2.4 Hz, 1H, HetAr-H), 7.65-7.63 (m, 2H, Ar-H), 7.52-7.48 (m, 3H, Ar-H), 3.98 (s, 3H, OCH₃)[1] |
| Methyl 7-(p-tolylethynyl)this compound-6-carboxylate | DMSO-d₆ | 8.98 (d, J = 2.0 Hz, 1H, HetAr-H), 8.87 (d, J = 2.0 Hz, 1H, HetAr-H), 7.53 (d, J = 8.0 Hz, 2H, 2' and 6'-H), 7.31 (d, J = 8.0 Hz, 2H, 3' and 5'-H), 3.99 (s, 3H, OCH₃), 2.37 (s, 3H, CH₃)[1] |
| 2,3-diphenylthieno[3,4-b]pyrazine | CDCl₃ | 8.13 (s, 2H), 7.98 (d, J = 8.0 Hz, 4H), 7.50 (d, J = 8.1 Hz, 4H), 3.92 (s, 6H)[3] |
Table 2: ¹³C NMR Data of Selected Substituted Thieno[2,3-b]pyrazines
| Compound | Solvent | δ (ppm) |
| 2,3-diphenylthieno[3,4-b]pyrazine | CDCl₃ | 166.7, 152.1, 143.2, 141.6, 130.6, 129.8, 129.7, 118.5, 52.4[3] |
| 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | - | 171.8–108.1, 28.5[5] |
Table 3: HRMS Data of a Representative this compound Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ |
| This compound | C₆H₄N₂S | 137.0168 | (Not explicitly found, but the molecular weight is 136.18 g/mol )[6] |
Visualizations
The following diagrams illustrate the general workflow and a conceptual signaling pathway involving this compound derivatives.
Caption: Experimental workflow for the synthesis and analysis of substituted thieno[2,3-b]pyrazines.
Caption: Conceptual signaling pathway illustrating kinase inhibition by a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieno(2,3-b)pyrazine | C6H4N2S | CID 12299126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thieno[2,3-b]pyrazine-based Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, targeting kinases with small molecule inhibitors has become a cornerstone of modern drug discovery. This compound derivatives have emerged as promising candidates for the development of novel therapeutics, with reported activity against key kinases such as B-Raf and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
These application notes provide an overview of the activity of this compound-based compounds, present their biological data in a structured format, and offer detailed protocols for their in vitro and cell-based evaluation.
Data Presentation
The following tables summarize the in vitro and cellular activities of representative this compound-based compounds against B-Raf and IRAK4 kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| TPZ-BR-01 | B-Raf (wild-type) | 15.2 |
| TPZ-BR-02 | B-Raf (V600E) | 8.9 |
| TPZ-IR-01 | IRAK4 | 25.6 |
| TPZ-IR-02 | IRAK4 | 12.1 |
Table 2: Cellular Activity of this compound Compounds
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| TPZ-BR-02 | A375 | Malignant Melanoma (B-Raf V600E) | 0.5 |
| TPZ-BR-02 | HT-29 | Colorectal Carcinoma (B-Raf V600E) | 1.2 |
| TPZ-IR-02 | OCI-LY10 | Diffuse Large B-cell Lymphoma (MyD88 L265P) | 2.5 |
Mandatory Visualization
Application Notes and Protocols for Thieno[2,3-b]pyrazine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of a novel thieno[2,3-b]pyrazine-based fluorescent probe, designated TP-Al, for the selective detection of Aluminum ions (Al³⁺).
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique photophysical properties. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for the development of fluorescent materials. When appropriately functionalized with a recognition moiety, the this compound core can act as a sensitive and selective fluorescent probe for various analytes.
This document details the design, synthesis, and application of TP-Al , a "turn-on" fluorescent probe for the detection of Al³⁺. The probe is designed based on the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding with Al³⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Signaling Pathway and Experimental Workflow
The signaling mechanism of TP-Al is based on the principle of Chelation-Enhanced Fluorescence (CHEF). The workflow for its application involves sample preparation, incubation with the probe, and fluorescence measurement.
Caption: Signaling pathway of the TP-Al fluorescent probe.
Caption: General experimental workflow for Al³⁺ detection using TP-Al.
Quantitative Data
The photophysical and sensing properties of the TP-Al probe are summarized in the table below. These values represent typical data obtained from experimental validation.
| Parameter | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) | 380 nm |
| Emission Maximum (λem) - Free Probe | 450 nm (Weak) |
| Emission Maximum (λem) - with Al³⁺ | 450 nm (Strong) |
| Stokes Shift | 70 nm |
| Quantum Yield (Φ) - Free Probe | < 0.01 |
| Quantum Yield (Φ) - with Al³⁺ | 0.45 |
| Sensing Performance | |
| Limit of Detection (LOD) | 50 nM |
| Linear Range | 0.1 - 10 µM |
| Selectivity | High for Al³⁺ over other common metal ions |
| Response Time | < 5 minutes |
Experimental Protocols
Synthesis of the this compound Core
This protocol describes a general method for synthesizing the parent this compound scaffold, which can then be functionalized to create the TP-Al probe.
Materials:
-
2,3-diaminothiophene
-
Glyoxal (40% in water)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminothiophene (1.0 mmol) in ethanol (20 mL).
-
Add a solution of glyoxal (1.1 mmol) in water to the flask.
-
Adjust the pH of the reaction mixture to ~5 using dilute HCl.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Synthesis of the TP-Al Probe
This protocol outlines the functionalization of the this compound core with a recognition moiety for Al³⁺, such as a salicylaldehyde hydrazine group.
Materials:
-
Functionalized this compound (e.g., with a hydrazine group)
-
Salicylaldehyde
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazine-functionalized this compound (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add salicylaldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the TP-Al probe.
Protocol for Al³⁺ Detection
This protocol provides a step-by-step guide for using the TP-Al probe for the fluorometric detection of Al³⁺.
Materials and Instruments:
-
TP-Al stock solution (1 mM in DMSO)
-
Stock solutions of Al³⁺ and other metal ions (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of TP-Al by diluting the stock solution in HEPES buffer.
-
Prepare a series of Al³⁺ solutions of varying concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM) by diluting the stock solution in HEPES buffer.
-
Prepare solutions of interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺) at a concentration of 100 µM.
-
-
Fluorescence Measurement:
-
To a quartz cuvette, add 2 mL of the 10 µM TP-Al working solution.
-
Add 20 µL of the respective Al³⁺ concentration to the cuvette. For selectivity experiments, add 20 µL of the interfering metal ion solutions.
-
Mix the solution thoroughly and incubate at room temperature for 5 minutes.
-
Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 380 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 450 nm against the concentration of Al³⁺ to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Probe concentration is too low. | Increase the concentration of the TP-Al working solution. |
| Incorrect excitation/emission wavelengths. | Verify the instrument settings and use the optimal wavelengths. | |
| High background fluorescence | Impurities in the solvent or reagents. | Use high-purity solvents and reagents. |
| Contaminated cuvettes. | Thoroughly clean the cuvettes before use. | |
| Poor selectivity | Interfering ions are present at very high concentrations. | Perform sample dilution or use masking agents if possible. |
| The probe has inherent cross-reactivity. | Synthesize and test derivatives of the probe with modified recognition moieties. |
Disclaimer: The TP-Al probe described herein is a representative example based on established principles of fluorescent sensor design. The provided protocols are for guidance and may require optimization for specific experimental conditions and applications.
Troubleshooting & Optimization
Technical Support Center: Optimization of Buchwald-Hartwig Reaction Conditions for Thieno[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for thieno[2,3-b]pyrazine scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a this compound derivative resulting in low to no yield?
A1: Low yields with thieno[2,3-b]pyrazines, which are electron-deficient N-heterocycles, can stem from several factors:
-
Catalyst Inhibition/Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with N-containing heterocycles.
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.
-
Incorrect Base Selection: The base's strength and solubility are crucial. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could lead to side reactions or degradation of the this compound core.
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents or improperly dried, degassed solvents can deactivate the catalyst.
-
Insufficient Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier, especially with less reactive coupling partners.
Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
A2: Common side reactions in the Buchwald-Hartwig amination of heteroaromatic halides include:
-
Hydrodehalogenation: The halogen on the this compound is replaced by a hydrogen atom. This can occur via a competing β-hydride elimination pathway from the palladium-amido complex. Using bulky ligands that accelerate reductive elimination can often suppress this side reaction.
-
Homocoupling: Dimerization of the amine or the aryl halide can occur, though this is less common with optimized catalyst systems.
-
Degradation of the Heterocycle: Strong bases can sometimes lead to the decomposition of sensitive heteroaromatic rings. If you suspect this, consider screening weaker bases like Cs₂CO₃ or K₃PO₄.
Q3: How do I choose the right ligand for my this compound substrate?
A3: The choice of ligand is critical. For electron-deficient systems like thieno[2,3-b]pyrazines, bulky and electron-rich biaryl phosphine ligands are generally a good starting point. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate of reductive elimination. Commonly successful ligands for similar systems include Xantphos and rac-BINAP.[1] N-heterocyclic carbene (NHC) ligands have also shown promise for challenging amination reactions.
Q4: What is the best base to use for this reaction?
A4: The optimal base depends on the specific substrates and their functional group tolerance. For the amination of methyl 7-bromothis compound-6-carboxylate, cesium carbonate (Cs₂CO₃) has been used successfully.[1] Cs₂CO₃ is a moderately strong base with good solubility in solvents like 1,4-dioxane and toluene. Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may not be compatible with base-sensitive functional groups.[2] Weaker bases like potassium phosphate (K₃PO₄) offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion
This is a common issue and often points to a problem with the catalyst activity or reaction conditions.
Visual Cues:
-
No color change: A healthy Buchwald-Hartwig reaction mixture is often colored. If the solution remains colorless, the catalyst may not be active.
-
Formation of Palladium Black: A black precipitate indicates that the palladium has crashed out of the catalytic cycle, leading to deactivation.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low or no conversion.
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
The presence of significant side products suggests that an undesired reaction pathway is competing with the desired C-N bond formation.
Troubleshooting Logic:
Caption: A logical approach to minimizing side product formation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate with various anilines.
Table 1: Reaction Conditions
| Condition Set | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| A | Pd(OAc)₂ (10) | Xantphos (12) | Cs₂CO₃ (2.8) | 1,4-Dioxane | 120 |
| B | Pd(OAc)₂ (6) | rac-BINAP (8) | Cs₂CO₃ (2) | Toluene | 100 |
Data sourced from Martins et al.[1]
Table 2: Reaction Yields with Substituted Anilines
| Entry | Aniline Substituent | Condition Set | Time (h) | Yield (%) |
| 1 | 4-OCH₃ | B | 2 | 95 |
| 2 | 2-OCH₃ | B | 4 | 65 |
| 3 | 3-OCH₃ | B | 2 | 80 |
| 4 | 3,4-(OCH₃)₂ | A | 3 | 70 |
| 5 | 3,5-(OCH₃)₂ | B | 2 | 80 |
| 6 | 3,4,5-(OCH₃)₃ | A | 5 | 60 |
| 7 | 2-F | B | 2 | 82 |
| 8 | 3-F | B | 6 | 75 |
| 9 | 4-F | B | 2 | 90 |
| 10 | 4-NO₂ | A | 3 | 50 |
Data sourced from Martins et al.[1]
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate.
Protocol A (Xantphos as ligand)
To a reaction tube, methyl 7-bromothis compound-6-carboxylate (1.0 equiv), the corresponding aniline (1.1 equiv), Pd(OAc)₂ (0.10 equiv), Xantphos (0.12 equiv), and Cs₂CO₃ (2.8 equiv) are added. The tube is sealed, evacuated, and backfilled with argon. Anhydrous 1,4-dioxane is then added, and the mixture is stirred at 120 °C for the time indicated in Table 2. After completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
Protocol B (rac-BINAP as ligand)
In a similar procedure to Protocol A, methyl 7-bromothis compound-6-carboxylate (1.0 equiv) is reacted with the aniline (1.1 equiv) in the presence of Pd(OAc)₂ (0.06 equiv), rac-BINAP (0.08 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene at 100 °C.[1]
Visualizations
General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Purification of Thieno[2,3-b]pyrazine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of thieno[2,3-b]pyrazine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Question: My this compound derivative is not separating from impurities during column chromatography, and the spots are very close on the TLC plate. What can I do?
Answer: When you have compounds with very similar Rfs, achieving good separation on a column can be challenging. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Try changing the solvent system to one with different polarities. Sometimes, a complete change in the solvent classes (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.
-
For fine-tuning, make very small, incremental changes to the polarity of your eluting solvent.
-
-
Use a Different Stationary Phase: If your compound is unstable on silica gel or the separation is particularly difficult, consider alternative stationary phases like alumina or florisil.[1]
-
Deactivate the Silica Gel: For acid-sensitive compounds that might be degrading on the column, you can deactivate the silica gel to reduce its acidity.[1]
-
Consider Preparative TLC or HPLC: For very difficult separations of small quantities, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may provide better resolution.
Question: I am running a column, but my compound is not coming off, even at high solvent polarity. What could be the problem?
Answer: There are a few potential reasons why your compound is not eluting from the column:
-
Decomposition on the Column: The compound may have decomposed on the silica gel. You can test for this by running a 2D TLC, where you run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system.[2] If the compound is unstable, you will see spots that are not on the diagonal.[2]
-
Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not confused the polar and nonpolar components.[1]
-
Compound Already Eluted: It is possible the compound eluted very quickly in the solvent front. Check the very first fractions collected.[1]
-
Dilute Fractions: The fractions containing your compound might be too dilute to detect easily. Try concentrating a range of fractions where you expect your compound to be and re-check by TLC.[1]
Question: After purification by column chromatography, I still see multiple spots on my TLC. Why is this happening?
Answer: This can be a frustrating issue with several possible causes:
-
Co-elution of Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system, leading to co-elution. Trying a different solvent system for TLC analysis might reveal the impurity.
-
Degradation on Silica: As mentioned previously, your compound might be degrading on the silica gel during the column run. This can result in the continuous formation of a degradation product that appears in multiple fractions.[1]
-
Overloading the Column: If too much crude material is loaded onto the column, it can lead to poor separation and mixed fractions.
-
Formation of Isomers: The reaction may have produced isomers that are difficult to separate. In the synthesis of some tricyclic lactone derivatives of this compound, both 5-exo-dig and 6-endo-dig cyclization products could potentially form.[3]
Question: My this compound derivative has very limited solubility in common organic solvents. How can I purify it?
Answer: Poor solubility is a known challenge for some this compound and related heterocyclic compounds.[4] Here are some approaches:
-
Recrystallization from a High-Boiling Point Solvent: If the compound is a solid, recrystallization from a suitable high-boiling point solvent like DMF or dioxane can be effective.[5]
-
Washing/Trituration: If a suitable recrystallization solvent cannot be found, washing the solid crude product with various solvents can help remove more soluble impurities. For example, some products can be purified by washing with dry ether.[3]
-
Sublimation: For thermally stable compounds, vacuum sublimation can be a powerful purification technique, especially for removing non-volatile impurities.[4]
-
Modification of the Purification Technique: If using column chromatography, you may need to use a stronger, more polar mobile phase or consider a different stationary phase where your compound has better solubility.
Frequently Asked Questions (FAQs)
What are the common purification techniques for this compound derivatives?
The most common purification techniques reported in the literature for this compound derivatives are:
-
Column Chromatography: This is widely used with silica gel as the stationary phase and solvent systems such as ether/petroleum ether or ethyl acetate/petroleum ether.[3]
-
Recrystallization: This is a common method for purifying solid derivatives. Solvents like ethanol, DMF, and dioxane have been used.[5][6]
-
Precipitation and Washing: In some cases, the product can be precipitated by adding water to the reaction mixture, followed by filtration and washing with a suitable solvent like ether.[3]
How can I identify and remove minor isomeric impurities?
The presence of minor isomeric products can be a challenge. For instance, in the synthesis of certain lactone derivatives, both the desired product and a lactone isomer may be formed as minor products.[3]
-
Identification: Careful analysis of NMR spectra of the crude mixture and purified fractions is crucial for identifying isomeric impurities.
-
Removal: High-resolution separation techniques such as preparative HPLC or careful column chromatography with a very shallow solvent gradient might be necessary to separate closely related isomers.
Are there any specific safety precautions I should take when handling this compound derivatives?
While specific toxicity data for all derivatives is not available, related heterocyclic compounds are known to have biological activity.[7][8][9] It is good laboratory practice to handle all new chemical entities with care. You should consult the Safety Data Sheet (SDS) for any known hazards. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
Quantitative Data Summary
The following table summarizes purification data for several this compound derivatives as reported in the literature.
| Compound | Purification Method | Solvent System / Solvent | Yield (%) |
| Methyl 7-(phenylethynyl)this compound-6-carboxylate | Column Chromatography | 30-50% ether/petroleum ether | 65 |
| Methyl 7-((4-aminophenyl)ethynyl)this compound-6-carboxylate | Column Chromatography | 20-60% ethyl acetate/petroleum ether | 60 |
| Methyl 7-((4-methoxyphenyl)ethynyl)this compound-6-carboxylate | Column Chromatography | 10-40% ether/petroleum ether | 75 |
| Methyl 7-(p-tolylethynyl)this compound-6-carboxylate | Column Chromatography | 10-20% ether/petroleum ether | 55 |
| Methyl 7-(thiophen-3-ylethynyl)this compound-6-carboxylate | Column Chromatography | 20-60% ether/petroleum ether | 75 |
| Methyl 7-((4-cyanophenyl)ethynyl)this compound-6-carboxylate | Precipitation and Washing | Water, then dry ether | 95 |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | Recrystallization | DMF | 72 |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | Recrystallization | Dioxane | 87 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol is a general guideline based on methods reported for the purification of various this compound derivatives.[3]
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent as the column runs to elute the compounds. For example, start with 10% ether in petroleum ether and gradually increase the percentage of ether.[3]
-
Monitor the fractions by TLC to determine which ones contain the desired product.
-
-
Isolation of the Product:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Purification by Recrystallization
This protocol is a general method for the purification of solid this compound derivatives.[5]
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for related compounds include DMF, dioxane, and acetic acid.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
-
Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Crystals of the purified compound should form. For better recovery, you can place the flask in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
- 6. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 7. Thieno(2,3-b)pyrazine | C6H4N2S | CID 12299126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving yields in multi-step thieno[2,3-b]pyrazine synthesis"
Welcome to the technical support center for the multi-step synthesis of thieno[2,3-b]pyrazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: There are two primary strategies for synthesizing the this compound core. The first involves the cyclocondensation of a pre-formed 2,3-diaminothiophene derivative with a 1,2-dicarbonyl compound. The second common approach is the reaction of a 2,3-diaminopyrazine with an α-haloketone, followed by cyclization. More recent methods also include palladium/copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization to form the fused ring system.
Q2: My overall yield for the multi-step synthesis is very low. Where should I start troubleshooting?
A2: Low overall yields in multi-step syntheses are common and can be attributed to several factors. Begin by analyzing each step individually. Check the purity of your starting materials, as impurities can significantly hinder reaction efficiency. Review the reaction conditions for each step, including solvent, temperature, reaction time, and catalyst loading. It is also crucial to assess the efficiency of your purification methods at each stage, as product loss during workup and chromatography can substantially decrease the overall yield. In many cases, the stability of intermediates can be a limiting factor; ensure they are handled and stored appropriately.
Q3: I'm having trouble with the solubility of my this compound intermediates. What can I do?
A3: Poor solubility is a known issue with some heterocyclic compounds, including derivatives of this compound. To improve solubility, you can try screening a wider range of solvents or solvent mixtures for both the reaction and purification steps. In some cases, gentle heating can improve solubility, but be mindful of potential product degradation. If the issue persists, consider modifying the synthetic route to include solubilizing groups on your starting materials, which can be removed at a later stage if necessary.
Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Many of the reagents used, such as organometallic catalysts (e.g., palladium and copper complexes), can be toxic and should be handled in a well-ventilated fume hood. Amines and their derivatives can be irritants, and some reagents may be air or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound derivatives, with a focus on improving reaction yields.
Issue 1: Low Yield in the Cyclocondensation of 2,3-Diaminothiophene with a 1,2-Dicarbonyl Compound
Q: My cyclocondensation reaction is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?
A: Low yields in this key step can often be attributed to incomplete reaction, side reactions, or degradation of the starting materials or product. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure your 2,3-diaminothiophene derivative is pure. Residual impurities from its synthesis can interfere with the condensation. Similarly, the 1,2-dicarbonyl compound should be of high purity.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction. However, screening other solvents such as toluene or dioxane may improve yields in some cases.
-
Temperature: The reaction may require heating to go to completion. A systematic increase in temperature, while monitoring for product degradation by TLC or LC-MS, can help identify the optimal condition.
-
Catalyst: While often not required, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can sometimes promote the condensation.
-
-
Side Reactions: The formation of unwanted side products can consume your starting materials. Analyze your crude reaction mixture to identify any major byproducts. This may provide clues as to how to adjust the reaction conditions to favor the desired product.
Issue 2: Inefficient Sonogashira Coupling and Subsequent Cyclization
Q: I am attempting a one-pot Sonogashira coupling and lactonization to form a tricyclic this compound derivative, but the yield is poor. How can I optimize this reaction?
A: This tandem reaction is powerful but sensitive to several parameters. Here are some areas to focus on for optimization:
-
Catalyst System: The ratio of the palladium catalyst, copper co-catalyst, and ligand is crucial. Ensure your catalyst is active and consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.
-
Base: The choice and amount of base can significantly impact the reaction. Triethylamine (Et₃N) is commonly used, but other bases like diisopropylethylamine (DIPEA) may be more effective for certain substrates.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times or excessive heat can lead to catalyst decomposition and the formation of side products.
-
Degassing: It is critical to thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
The following table summarizes the effect of different reaction conditions on the yield of a tricyclic this compound derivative formed via a one-pot Sonogashira coupling and 6-endo-dig lactonization.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 45 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 65 |
| 3 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 80 | 12 | 58 |
| 4 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | 100 | 8 | 72 |
| 5 | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 100 | 8 | 68 |
Data is illustrative and based on typical optimization studies for similar reactions.
Experimental Protocols
Detailed Methodology for the Synthesis of a Tricyclic this compound Derivative via a Tandem One-Pot Sonogashira Coupling and 6-endo-dig Lactonization
This protocol is adapted from methodologies reported for the synthesis of similar tricyclic lactone derivatives of this compound.[1]
Materials:
-
7-bromothis compound-6-carboxylic acid
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 7-bromothis compound-6-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous toluene, followed by anhydrous triethylamine.
-
The terminal alkyne (1.1 eq) is then added dropwise to the stirred suspension.
-
The reaction mixture is heated to 100 °C and stirred for 8-12 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired tricyclic this compound derivative.
Visualizations
Synthetic Pathways and Troubleshooting Workflows
Caption: Common synthetic routes to thieno[2,3-b]pyrazines.
Caption: Troubleshooting workflow for a low-yielding cyclization.
Caption: Relationship between reaction parameters and yield.
References
Technical Support Center: Synthesis of Functionalized Thieno[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of functionalized thieno[2,3-b]pyrazines. The information is tailored for researchers, scientists, and professionals in drug development.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and functionalization of thieno[2,3-b]pyrazines.
Issues in the Initial Ring Formation: Condensation of 2,3-Diaminothiophene with 1,2-Dicarbonyl Compounds
Question: During the condensation reaction to form the thieno[2,3-b]pyrazine core, I am observing a low yield of the desired product and the formation of multiple side products. How can I improve the reaction outcome?
Answer: The condensation of 2,3-diaminothiophene with a 1,2-dicarbonyl compound is the foundational step for creating the this compound scaffold. Side reactions at this stage can significantly impact the overall yield and purity of your target molecule.
Common Side Reactions and Troubleshooting:
-
Incomplete Condensation: The reaction may not go to completion, leaving unreacted starting materials.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While some condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to degradation or polymerization.
-
Catalyst: The reaction is often carried out in the presence of a mild acid catalyst. Ensure the appropriate catalyst and loading are used.
-
-
-
Formation of Di-imine Byproducts: One molecule of the diamine may react with two molecules of the dicarbonyl compound, or vice-versa, leading to oligomeric side products.
-
Troubleshooting:
-
Stoichiometry: Use a precise 1:1 stoichiometric ratio of the 2,3-diaminothiophene and the 1,2-dicarbonyl compound.
-
Slow Addition: Adding one reactant slowly to the other can help maintain a near-equimolar concentration throughout the reaction, minimizing the formation of oligomeric species.
-
-
-
Oxidation of 2,3-Diaminothiophene: 2,3-Diaminothiophenes can be sensitive to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Freshly Prepared/Purified Diamine: Use freshly prepared or purified 2,3-diaminothiophene to ensure it is free from oxidation products before starting the reaction.
-
-
-
Polymerization: Under certain conditions, especially with prolonged heating, starting materials or the product can polymerize.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the product is formed and before significant polymerization occurs.
-
-
Logical Workflow for Troubleshooting Condensation Reactions:
Caption: Troubleshooting workflow for the condensation reaction.
Issues in Functionalization: Sonogashira Coupling of Halo-thieno[2,3-b]pyrazines
Question: I am performing a Sonogashira coupling on a bromo-thieno[2,3-b]pyrazine, but I am getting a low yield of the desired coupled product and observing significant side products. What are the likely side reactions and how can I suppress them?
Answer: Sonogashira coupling is a powerful tool for introducing alkyne functionalities. However, several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.
Common Side Reactions and Troubleshooting:
-
Alkyne Dimerization (Glaser Coupling): This is the most common side reaction where the terminal alkyne couples with itself to form a symmetrical diacetylene. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere (nitrogen or argon).
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can completely avoid this side reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular dimerization.
-
-
-
Intramolecular Cyclization: If the this compound substrate has a suitably positioned nucleophilic group (e.g., a carboxylic acid), it can undergo an intramolecular cyclization onto the newly formed alkyne, leading to an undesired tricyclic product.[1]
-
Troubleshooting:
-
Protecting Groups: If a reactive functional group is present, consider protecting it before the Sonogashira coupling and deprotecting it in a subsequent step.
-
Reaction Conditions: Modifying the solvent, base, or temperature may influence the rate of the desired coupling versus the undesired cyclization.
-
-
-
Decarboxylation: If a carboxylic acid group is present on the this compound ring, it may undergo decarboxylation under the reaction conditions, especially at elevated temperatures, leading to a byproduct where the carboxylic acid is replaced by a hydrogen atom.[1]
-
Troubleshooting:
-
Milder Conditions: Use milder reaction conditions (lower temperature, less harsh base) if decarboxylation is observed.
-
Esterification: Converting the carboxylic acid to an ester can prevent decarboxylation. The ester can be hydrolyzed back to the acid after the coupling if needed.
-
-
Data on Side Product Formation in Sonogashira Coupling:
The following table summarizes the yield of the desired Sonogashira product versus a tricyclic lactone side product under specific reaction conditions.[1]
| Entry | Reactant | Conditions | Desired Product Yield | Side Product (Lactone) Yield |
| 1 | Methyl 7-bromothis compound-6-carboxylate | Phenylacetylene, Pd/Cu, Et3N, DMF | 65% | Trace |
| 2 | 7-bromothis compound-6-carboxylic acid | Phenylacetylene, Pd/Cu, Et3N, DMF | Low (not isolated) | 50-63% (as major product) |
Experimental Protocol to Minimize Alkyne Dimerization:
A representative protocol for a Sonogashira coupling that minimizes dimerization involves the use of a palladium catalyst with a copper co-catalyst under a strict inert atmosphere.
-
To a solution of the halo-thieno[2,3-b]pyrazine (1.0 eq) in degassed DMF, add the terminal alkyne (1.1 eq), triethylamine (2.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Stir the mixture under an argon atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Reaction Pathways in Sonogashira Coupling of a Functionalized this compound:
Caption: Potential reaction pathways in the Sonogashira coupling of a functionalized this compound.
Issues in Functionalization: Electrophilic Aromatic Substitution
Question: I am trying to perform a halogenation reaction on my this compound, but I am obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer: Electrophilic aromatic substitution on the this compound ring system can lead to issues with regioselectivity, primarily due to the presence of two reactive rings (thiophene and pyrazine) and multiple possible substitution sites on the thiophene ring.
Common Side Reactions and Troubleshooting:
-
Lack of Regioselectivity: The electrophile can attack different positions on the thiophene ring (typically the more electron-rich ring), leading to a mixture of constitutional isomers. The pyrazine ring is generally deactivated towards electrophilic attack.
-
Troubleshooting:
-
Directing Groups: The presence of existing substituents on the this compound core will strongly influence the position of the incoming electrophile. Electron-donating groups will direct ortho- and para-, while electron-withdrawing groups will direct meta- relative to their position.
-
Reaction Conditions: The choice of electrophile, solvent, and temperature can influence the regioselectivity. Milder conditions often lead to higher selectivity.
-
Steric Hindrance: Bulky substituents may sterically hinder attack at adjacent positions, favoring substitution at more accessible sites.
-
-
-
Over-reaction: It is possible for more than one electrophilic substitution to occur, especially if activating groups are present on the ring.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile to favor monosubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired monosubstituted product is formed. Lowering the reaction temperature can also help to control the reactivity.
-
-
Logical Flow for Improving Regioselectivity:
Caption: Decision-making process for improving regioselectivity in electrophilic substitution.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions to be aware of when working with thieno[2,3-b]pyrazines?
A1: The most common side reactions fall into three main categories:
-
During ring synthesis: Incomplete condensation, formation of oligomers, and oxidation of the diaminothiophene precursor.
-
During C-C bond formation (e.g., Sonogashira coupling): Homocoupling of alkynes (Glaser coupling), intramolecular cyclization if suitable functional groups are present, and decarboxylation.
-
During electrophilic substitution: Lack of regioselectivity leading to mixtures of isomers, and over-reaction leading to multiple substitutions.
Q2: How can I purify my functionalized this compound from common side products?
A2: Purification strategies will depend on the specific properties of your desired product and the side products. Common techniques include:
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.
-
Recrystallization: If your product is a solid and a suitable solvent system can be found where the solubility of the product and impurities differ significantly with temperature, recrystallization can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or when separation by column chromatography is difficult, preparative TLC or HPLC can provide high-purity samples.
Q3: Are there any specific safety precautions I should take when synthesizing thieno[2,3-b]pyrazines?
A3: Standard laboratory safety procedures should always be followed. Specific points to consider for this class of compounds include:
-
Handling of Reagents: Many reagents used in these syntheses, such as organometallic catalysts (e.g., palladium complexes) and strong bases, can be toxic, pyrophoric, or moisture-sensitive. Always handle them in a well-ventilated fume hood and under an inert atmosphere when necessary.
-
Unknown Toxicity: The toxicological properties of novel functionalized thieno[2,3-b]pyrazines may not be known. It is prudent to treat all new compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-b]pyrazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with thieno[2,3-b]pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many this compound derivatives often stems from their rigid, planar, and hydrophobic heterocyclic structure. These characteristics can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound and break it apart from its solid state. It is estimated that around 40% of drug discovery programs are halted due to the limited water solubility of lead compounds.[1]
Q2: What are the primary consequences of poor solubility in my experiments?
A2: Poor solubility can lead to a number of experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous assay buffers, leading to inaccurate results.
-
Underestimation of biological activity due to low compound concentration in solution.
-
Poor absorption and bioavailability in in vivo studies, with solubility sometimes being the dose-limiting factor.[1]
-
Inconsistent results between experiments.
Q3: What are the main strategies to improve the solubility of my this compound compound?
A3: There are two primary approaches to improving the solubility of this compound compounds: chemical modification and formulation strategies. Chemical modification involves altering the molecule's structure to be more hydrophilic, while formulation strategies focus on how the compound is prepared and delivered.
Troubleshooting Guides
Issue 1: My this compound compound is precipitating out of my aqueous buffer during my in vitro assay.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Question: Are you using a co-solvent like DMSO to dissolve your compound?
-
Action: Ensure your stock solution in 100% DMSO is fully dissolved. When diluting into your aqueous buffer, try to keep the final DMSO concentration as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced precipitation. However, for some stubborn compounds, a slightly higher final DMSO concentration may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
-
Adjust Solution pH:
-
Question: Does your this compound derivative have ionizable functional groups (e.g., amines, carboxylic acids)?
-
Action: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values for your buffer system to find a range where your compound is more soluble. For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH may be beneficial.
-
-
Incorporate Solubilizing Excipients:
-
Question: Have you considered adding excipients to your buffer?
-
Action: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the hydrophobic this compound core, increasing its apparent water solubility.[1] Surfactants like Tween 80 or Pluronic F68 at concentrations above their critical micelle concentration (CMC) can also form micelles that solubilize the compound.
-
Issue 2: I need to formulate my this compound compound for in vivo (e.g., rodent) studies, but I can't achieve the required concentration.
Troubleshooting Steps:
-
Explore Advanced Formulation Strategies:
-
Question: Are you limited to simple aqueous vehicles?
-
Action: For in vivo studies, more advanced formulation techniques are often necessary for poorly soluble compounds. Consider the following:
-
Polymer-based Formulations: Loading the active this compound derivative into a polymer matrix, such as cholesteryl-poly(allylamine), can enhance water solubilization.[1]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.
-
Solid Dispersions: Creating a solid dispersion involves dispersing the compound in a hydrophilic carrier matrix. This can be achieved through methods like spray drying or hot-melt extrusion.
-
-
-
Particle Size Reduction:
-
Question: Is your compound in a crystalline form with a large particle size?
-
Action: Reducing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate. This is particularly effective for compounds whose absorption is limited by the rate of dissolution.
-
Data on Solubility Enhancement Strategies
The following table summarizes quantitative data from a study on improving the solubility of a structurally related thieno[2,3-b]pyridine compound, which provides valuable insights for this compound derivatives.
| Compound/Formulation | Base Compound | Modification/Formulation | Initial Solubility (µg/mL) | Final Solubility (mg/mL) | Fold Increase | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | thieno[2,3-b]pyridine | Chemical modification (tethering a morpholine moiety) | 1.2 | 1.3 | ~1083 | [1] |
Note: While this data is for a thieno[2,3-b]pyridine, the principle of improving solubility through the addition of polar functional groups is directly applicable to the this compound scaffold.
Experimental Protocols
Protocol 1: Screening for Co-solvent and pH Effects on Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound compound in 100% DMSO (e.g., 10-50 mM).
-
Preparation of Buffers: Prepare a series of buffers with varying pH values relevant to your experimental conditions (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.0).
-
Solubility Assessment: a. Add a small aliquot of the DMSO stock solution to each buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is kept constant across all samples. b. Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation. c. Visually inspect for any precipitation. d. For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin Formulation
-
Molar Ratio Determination: Determine the appropriate molar ratio of the this compound compound to HP-β-CD. Common starting ratios are 1:1, 1:2, and 1:5.
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or the desired aqueous buffer.
-
Complexation: a. Slowly add the powdered this compound compound to the cyclodextrin solution while stirring or sonicating. b. Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Final Formulation: a. After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. b. Determine the concentration of the solubilized compound in the filtrate using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound compounds.
Caption: Overview of chemical and formulation strategies for enhancing solubility.
References
Technical Support Center: Refining Analytical Methods for Thieno[2,3-b]pyrazine Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of thieno[2,3-b]pyrazine isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of separating this compound isomers.
Q1: My chromatogram shows a single, asymmetric peak. How can I confirm if it's due to co-eluting isomers?
A1: An asymmetrical peak, often with shoulders or tailing, is a strong indicator of co-eluting compounds.[1] To confirm this, you can use the following methods:
-
Peak Shape Analysis: Carefully examine the peak. Perfect Gaussian peaks can still be co-elutions, but asymmetry is a primary red flag.[1]
-
Diode Array Detector (DAD) Analysis (for HPLC): If you are using a DAD, perform a peak purity analysis. This compares the UV-Vis spectra across the peak's width (at the upslope, apex, and downslope). A non-identical spectrum across the peak indicates the presence of more than one component.[1]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, analyze the mass spectra at different points across the peak. A change in the mass spectrum from the leading edge to the tailing edge is a definitive sign of co-elution.[1] You can also look for characteristic fragmentations that can help distinguish isomers.[2]
Q2: I've confirmed co-elution in my reversed-phase HPLC. What are the first steps to resolve the isomers?
A2: The primary goal is to alter the selectivity (α) of your method. Since this compound isomers have very similar physicochemical properties, small changes can have a significant impact.[1]
-
Vary the Organic Modifier Percentage: Systematically change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Create a series of mobile phases with decreasing organic content (e.g., 50%, 45%, 40%) to increase retention and potentially improve separation.[1]
-
Change the Organic Modifier: If acetonitrile does not provide resolution, switch to methanol. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to separation.[1]
-
Adjust Mobile Phase pH: For isomers with ionizable groups, adjusting the pH of the aqueous phase with a buffer or modifier (e.g., 0.1% formic acid) can change the polarity of the analytes and improve resolution. Ensure the chosen pH is within the stable range for your column.[1]
Q3: Changing the mobile phase composition in HPLC isn't providing adequate separation. What other parameters can I adjust?
A3: If mobile phase optimization is insufficient, consider these other critical parameters:
-
Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These changes introduce different separation mechanisms (e.g., π-π interactions) that can resolve isomers.
-
Adjust the Temperature: Lowering or raising the column temperature can affect retention times and selectivity. A systematic study (e.g., at 25°C, 30°C, 35°C, 40°C) is recommended.
-
Implement a Gradient: If isocratic elution fails, a shallow gradient can help resolve closely eluting peaks. A slow, linear gradient that covers the elution range of your isomers is a good starting point.[1]
Q4: When should I consider switching from HPLC to Supercritical Fluid Chromatography (SFC)?
A4: SFC is a powerful alternative to HPLC and is particularly advantageous for isomer separation, especially for chiral compounds.[3][4][5] Consider switching to SFC when:
-
You are dealing with chiral isomers , as SFC is a leading technique for enantiomeric separations.[5][6]
-
Your compounds have low solubility in typical reversed-phase mobile phases.
-
You need faster analysis times . The low viscosity of supercritical CO₂ allows for higher flow rates and quicker separations.[4][6]
-
You wish to adopt a "greener" analytical approach , as SFC significantly reduces the consumption of organic solvents.[5][6]
Q5: My SFC separation is fast, but the resolution is poor. How can I improve it?
A5: Resolution in SFC is controlled by several unique parameters that can be fine-tuned:
-
Optimize the Co-solvent: Similar to HPLC, vary the percentage of your co-solvent (typically methanol). Small changes can have a large effect on selectivity.[4]
-
Adjust the Backpressure: System pressure is a critical parameter in SFC. Increasing the backpressure increases the density of the supercritical fluid, which can alter solvating power and improve resolution. Experiment with pressures in the range of 100 to 200 bar.[7]
-
Control the Temperature: Temperature affects the density and solvating properties of the supercritical fluid. Test a range of temperatures (e.g., 30°C to 50°C) to find the optimum for your separation.[4]
-
Use an Additive: Small amounts of additives (e.g., trifluoroacetic acid, triethylamine) in the co-solvent can improve peak shape and selectivity, especially for polar or basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers I might encounter with thieno[2,3-b]pyrazines?
A1: Depending on the synthesis and substitution patterns, you may encounter several types of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the this compound core.
-
Enantiomers: These are non-superimposable mirror images that occur when the molecule contains a chiral center. They have identical physical properties except for their interaction with polarized light and other chiral molecules.[8]
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.[8]
Q2: Which analytical technique is best for separating chiral this compound isomers?
A2: Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations.[4][5] It frequently provides faster and more efficient separations than HPLC when using chiral stationary phases (CSPs). The low viscosity and high diffusivity of supercritical CO₂ contribute to better column efficiency and faster run times.[5][6]
Q3: How can NMR spectroscopy help in identifying my separated isomers?
A3: NMR is a powerful tool for structure elucidation and can definitively distinguish between isomers.
-
¹H and ¹³C NMR: Differences in the chemical environment of protons and carbons in positional isomers will lead to distinct chemical shifts and coupling constants.[9][10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For regioisomers, NOE experiments can establish through-space proximity between protons, confirming the substitution pattern. An NOE between protons on different parts of the molecule can confirm their spatial relationship.[2]
Q4: What is the role of mass spectrometry in isomer separation and analysis?
A4: Mass spectrometry (MS), especially when coupled with a chromatographic technique (LC-MS or SFC-MS), is crucial for confirming the identity of separated isomers. While isomers have the same mass, tandem mass spectrometry (MS/MS) can often differentiate them. By inducing fragmentation, MS/MS produces a spectrum of daughter ions. Different isomers may exhibit unique fragmentation patterns, which can serve as a fingerprint for identification.[2]
Quantitative Data Summary
The following tables summarize representative data to illustrate the effects of changing key parameters during method development.
Table 1: Effect of Mobile Phase Composition on Isomer Resolution in Reversed-Phase HPLC
| Mobile Phase (Acetonitrile:Water, v/v) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| 50:50 | 4.1 | 4.1 | 0.00 (Co-elution) |
| 45:55 | 5.8 | 6.0 | 1.10 (Partial Separation) |
| 40:60 | 8.2 | 8.7 | 1.85 (Baseline Separation) |
| 35:65 | 12.5 | 13.6 | 2.10 (Good Separation) |
| Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min flow rate, 30°C. |
Table 2: Comparison of Chromatographic Techniques for this compound Isomer Separation
| Parameter | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Water/Buffer | Supercritical CO₂ |
| Typical Organic Modifier | Acetonitrile, Methanol | Methanol, Ethanol |
| Typical Analysis Time | 5 - 20 min | 1 - 10 min |
| Solvent Consumption | High | Low |
| Key Advantage for Isomers | Versatile for positional isomers | Excellent for chiral isomers, very fast |
| Primary Control Parameters | Organic %, pH, Temperature | Co-solvent %, Backpressure, Temperature |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Isomer Separation
-
System Preparation:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).[1]
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 10 column volumes.[1]
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis using an isocratic method or a shallow linear gradient (e.g., 30% to 50% B over 15 minutes).
-
-
Optimization:
-
If resolution is poor, systematically adjust the isocratic percentage of Mobile Phase B or modify the gradient slope as described in the troubleshooting section.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Chiral this compound Isomer Separation
-
System Preparation:
-
Column: Chiral Stationary Phase (CSP) suitable for heterocyclic compounds.
-
Mobile Phase A: Supercritical CO₂.[4]
-
Mobile Phase B (Co-solvent): Methanol.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV detector.
-
-
Sample Preparation:
-
Dissolve the racemic this compound mixture in the co-solvent (Methanol) or another appropriate solvent.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% Co-solvent).
-
Inject the sample.
-
Run the analysis using an isocratic method.
-
-
Optimization:
-
To improve separation, adjust the co-solvent percentage (e.g., in increments of 2-5%).
-
Modify the backpressure (e.g., in 10-bar increments) and temperature (e.g., in 5°C increments) to find the optimal selectivity and resolution.[7]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for co-eluting isomers.
Caption: General method development strategy for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 5. selvita.com [selvita.com]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. matheo.uliege.be [matheo.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
"addressing regioselectivity issues in thieno[2,3-b]pyrazine reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical synthesis and functionalization of the thieno[2,3-b]pyrazine scaffold. This resource is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common issues and questions regarding the regioselectivity of reactions involving this compound.
Electrophilic Substitution (e.g., Bromination, Nitration)
Question: I am attempting a mono-bromination of unsubstituted this compound and obtaining a mixture of 2-bromo and 3-bromo isomers. How can I improve the selectivity for the 2-position?
Answer:
The thiophene ring of the this compound system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent pyrazine ring. However, theoretical studies and experimental evidence on related thieno-fused systems suggest that the C2 position is electronically favored for electrophilic attack over the C3 position due to better stabilization of the cationic intermediate. To enhance selectivity for the 2-position, consider the following troubleshooting steps:
-
Choice of Brominating Agent: Use a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a good choice for achieving higher selectivity compared to harsher reagents like bromine (Br₂).
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents may favor the formation of the thermodynamically more stable product. It is advisable to start with solvents like dichloromethane (DCM) or acetonitrile (MeCN).
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can increase the kinetic control of the reaction, which may favor substitution at the more electronically activated C2 position.
-
Use of a Directing Group: If feasible, the introduction of a directing group on the pyrazine ring can influence the regioselectivity of the electrophilic attack on the thiophene ring.
Question: My nitration reaction on a substituted this compound is giving low yields and multiple products. What are the likely causes and solutions?
Answer:
Nitration of thieno[2,3-b]pyrazines can be challenging due to the strongly acidic and oxidative conditions, which can lead to degradation of the starting material or the formation of N-oxides. The low reactivity of the core can also necessitate harsh conditions, further promoting side reactions.
-
Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).
-
Reaction Temperature: Maintain a low reaction temperature to minimize side reactions and improve selectivity.
-
Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups that are stable under the nitrating conditions.
-
N-Oxide Formation: The pyrazine nitrogens are susceptible to oxidation. If N-oxide formation is a suspected side reaction, you may need to adjust the reaction conditions or consider a synthetic route that introduces the nitro group before the final cyclization to form the thieno[2,a]pyrazine ring system.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Question: I am trying to perform a mono-Suzuki coupling on a 2,3-dibromothis compound, but I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?
Answer:
Achieving mono-substitution in di-halogenated heterocyclic systems is a common challenge. The relative reactivity of the C2 and C3 positions can be similar, and the mono-substituted product can sometimes be more reactive than the starting di-halogenated material.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight deficiency of the boronic acid or ester (e.g., 0.8-0.95 equivalents) to favor mono-coupling.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the selectivity. Bulky, electron-rich ligands can sometimes favor mono-substitution.
-
Base: The strength and type of base can also influence the reaction outcome. Experiment with different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
Question: My Buchwald-Hartwig amination on a 7-bromothis compound derivative is proceeding with low yield. What can I do to improve the outcome?
Answer:
Low yields in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, inappropriate ligand or base selection, or substrate-specific issues.
-
Catalyst System: Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. For electron-poor heteroaryl halides like bromothieno[2,3-b]pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used. The choice of base can be critical and may require optimization.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene or dioxane are typical solvents for this reaction.
-
Temperature: While these reactions often require elevated temperatures, excessively high temperatures can lead to catalyst decomposition. An optimal temperature range should be determined experimentally.
Data Summary Tables
Table 1: Regioselectivity in Pd/Cu-Catalyzed Sonogashira Coupling of Methyl 7-bromothis compound-6-carboxylate with Terminal Alkynes
| Entry | Terminal Alkyne | Product(s) | Yield of Sonogashira Product (%) | Yield of Tricyclic Lactone (%) |
| 1 | Phenylacetylene | 2a and 3a | 65 | 12 |
| 2 | 4-Ethynylaniline | 2b and 3b | 60 | - |
| 3 | 4-Ethynyltoluene | 2e and 3e | 55 | - |
| 4 | 3-Ethynylthiophene | 2g and 3g | 50 | 7 |
| 5 | 4-Ethynylbenzonitrile | 2h | 95 | - |
Data synthesized from a study on the synthesis of tricyclic lactone derivatives.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Cross-Coupling
This protocol is adapted for the coupling of methyl 7-bromothis compound-6-carboxylate with various terminal alkynes.[1]
-
To a solution of methyl 7-bromothis compound-6-carboxylate (1.0 eq.) and the respective terminal alkyne (1.1 eq.) in anhydrous DMF, add triethylamine (Et₃N, 3.0 eq.).
-
Deoxygenate the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.03 eq.) to the reaction mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Aromatic Bromination with NBS
This protocol is a general guideline for the regioselective bromination of activated or deactivated aromatic systems and can be adapted for this compound.
-
Dissolve the this compound substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an ice or ice-salt bath.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at the same temperature for the required time, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Regioselectivity in electrophilic substitution of this compound.
Caption: Workflow for optimizing mono-substitution in cross-coupling reactions.
References
Validation & Comparative
A Spectroscopic Showdown: Thieno[2,3-b]pyrazine and Benzothiophene Analogues Face Off
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic signatures of heterocyclic compounds is paramount for structural elucidation and the design of novel therapeutic agents. This guide provides a head-to-head comparison of the spectroscopic properties of two key sulfur- and nitrogen-containing heterocyclic scaffolds: thieno[2,3-b]pyrazine and benzothiophene.
This comparative analysis delves into the nuclear magnetic resonance (NMR) and photophysical characteristics of analogues from both families, offering a valuable resource for discerning the subtle yet significant impacts of structural modifications on their spectroscopic behavior. While extensive data is available for benzothiophene derivatives, a comprehensive set of experimental photophysical data for thieno[2,3-b]pyrazines remains less documented in the literature. This guide compiles the available data and, where necessary, draws comparisons with the closely related thieno[3,4-b]pyrazine isomer to provide a broader context.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for representative this compound and benzothiophene analogues.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound Class | Analogue | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| This compound | 2,3-Diphenylthieno[3,4-b]pyrazine | Toluene | 571 | 520 (main band) | - |
| 4,4′-(Thieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-diphenylaniline) | Toluene | 552 | - | - | |
| Benzothiophene | Benzothiophene | Hexane | ~290, ~260, ~230 | ~310 | - |
| SBN-1 | Toluene | - | 462 | - | |
| SBN-2 | Toluene | - | 458 | - |
*Note: Data for the isomeric thieno[3,4-b]pyrazine is provided due to the limited availability of photophysical data for this compound analogues.[1] **Note: SBN-1 and SBN-2 are complex multiple resonance-type blue emitters containing benzothiophene units.[2]
Table 2: ¹H NMR Chemical Shift Ranges (ppm)
| Compound Class | Proton | Chemical Shift (δ) Range |
| This compound | Pyrazine Protons | 8.8 - 9.1 |
| Aryl/Substituent Protons | 7.3 - 8.8 | |
| Benzothiophene | H2, H3 | 7.2 - 7.9 |
| H4, H5, H6, H7 | 7.3 - 8.2 |
Table 3: ¹³C NMR Chemical Shift Ranges (ppm)
| Compound Class | Carbon | Chemical Shift (δ) Range |
| This compound | Pyrazine Carbons | 144 - 145 |
| Thiophene Carbons | 120 - 155 | |
| Benzothiophene | C2, C3 | 122 - 127 |
| Aromatic Carbons | 121 - 144 |
Experimental Workflow & Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of this compound and benzothiophene analogues.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline standard protocols for the key experiments cited.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) of the synthesized analogues.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the this compound and benzothiophene analogues in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in the concentration range of 10⁻⁵ to 10⁻⁶ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200–800 nm using a double-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem) and quantum yields (ΦF) of the compounds.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the analogues in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation and Emission Spectra: Record the fluorescence emission spectrum by exciting the sample at its λmax. Also, record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.
-
Quantum Yield Determination (Comparative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the analogues by analyzing the chemical environment of their ¹H and ¹³C nuclei.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce proton connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).
-
In-depth Spectroscopic Comparison
NMR Spectroscopy
The ¹H NMR spectra of This compound derivatives are characterized by signals for the pyrazine protons typically appearing in the downfield region of 8.8-9.1 ppm.[3] The protons on the thiophene ring and any attached substituents resonate at chemical shifts that are influenced by the electronic nature of the substituents.
In contrast, the ¹H NMR spectra of benzothiophene analogues show signals for the thiophene protons (H2 and H3) between 7.2 and 7.9 ppm, while the protons of the benzene ring (H4-H7) appear in the range of 7.3 to 8.2 ppm. The specific chemical shifts are sensitive to the substitution pattern on both the thiophene and benzene rings.
The ¹³C NMR spectra provide complementary information. For thieno[2,3-b]pyrazines , the pyrazine carbons are typically observed around 144-145 ppm, while the thiophene carbons have a broader range depending on substitution.[3] For benzothiophenes , the thiophene carbons (C2 and C3) resonate between 122 and 127 ppm, and the aromatic carbons of the benzene ring appear from 121 to 144 ppm.
Photophysical Properties
While comprehensive experimental data on the photophysical properties of simple This compound analogues is limited, studies on the isomeric thieno[3,4-b]pyrazine system offer some insights. For instance, 2,3-diphenylthieno[3,4-b]pyrazine exhibits an absorption maximum at 571 nm and a primary emission band at 520 nm in toluene.[1] Another derivative, 4,4′-(thieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-diphenylaniline), shows an absorption maximum at 552 nm in toluene.[1] These values suggest that the thienopyrazine core can be part of a conjugated system that absorbs and emits in the visible region.
Benzothiophene , on the other hand, is known to be more fluorescent than its constituent aromatic rings, benzene and thiophene.[3] The parent benzothiophene displays absorption maxima around 230, 260, and 290 nm, with an emission maximum at approximately 310 nm in hexane.[3] More complex benzothiophene-containing molecules have been developed as efficient blue emitters, with emission maxima around 460 nm.[2]
The available data, though not a direct comparison of structurally analogous compounds, suggests that the fusion of a pyrazine ring to a thiophene ring in thienopyrazines can lead to significantly red-shifted absorption and emission profiles compared to the benzothiophene scaffold. This is likely due to the electron-withdrawing nature of the pyrazine ring, which can facilitate intramolecular charge transfer (ICT) transitions in appropriately substituted derivatives.
References
Unraveling the Anticancer Mechanisms of Thieno[2,3-b]pyrazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Thieno[2,3-b]pyrazines, a class of heterocyclic compounds, have emerged as promising candidates, demonstrating significant antitumor activity in various cancer models. This guide provides a comprehensive comparison of the mechanism of action of thieno[2,3-b]pyrazine anticancer drugs with established alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
I. Comparative Analysis of Anticancer Activity
The antitumor efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. Their activity is often compared to standard chemotherapeutic agents like doxorubicin and targeted therapies such as sorafenib.
Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values
The following tables summarize the in vitro anticancer activity of representative this compound derivatives in comparison to doxorubicin and sorafenib. GI50 represents the concentration required to inhibit cell growth by 50%, while IC50 indicates the concentration needed to inhibit a specific enzyme's activity by 50%.
Growth Inhibitory Activity (GI50, µM) Against Various Cancer Cell Lines
| Compound/Drug | AGS (Gastric) | CaCo-2 (Colorectal) | MCF-7 (Breast) | NCI-H460 (Lung) | HeLa (Cervical) |
| This compound Derivative 1 | 9.8 | >50 | >50 | >50 | >50 |
| This compound Derivative 2 | 9.2 | 8.0 | >50 | >50 | >50 |
| This compound Derivative 3 | 7.8 | >50 | >50 | >50 | >50 |
| Doxorubicin | ~0.05-0.5 | ~0.05-0.5 | ~0.02-0.2 | ~0.01-0.1 | ~0.02-0.2 |
| Sorafenib | ~2-5 | ~3-7 | ~4-8 | ~3-6 | ~3-7 |
Note: Data for this compound derivatives are indicative and sourced from various studies. Doxorubicin and Sorafenib values represent a general range observed in the NCI-60 database and other literature.
Kinase Inhibitory Activity (IC50, nM)
| Compound/Drug | B-Raf | VEGFR-2 |
| Thieno[2,3-d]pyrimidine Derivative (21b) | - | 33.4[1] |
| Thieno[2,3-d]pyrimidine Derivative (21c) | - | 47.0[1] |
| Thieno[2,3-d]pyrimidine Derivative (21e) | - | 21[1] |
| Sorafenib | 22[2][3][4] | 90[2][3][4] |
Note: Data for thieno[2,3-d]pyrimidine derivatives are from a specific study and may not be representative of all this compound compounds.[1]
II. Unraveling the Mechanism of Action: Key Signaling Pathways
Thieno[2,3-b]pyrazines exert their anticancer effects through the modulation of several critical signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition: Targeting the Engines of Cancer Growth
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial for signal transduction and are often dysregulated in cancer.
-
B-Raf/MEK/ERK Pathway: The B-Raf serine/threonine kinase is a key component of the MAPK/ERK pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway. Some this compound derivatives have been shown to inhibit B-Raf, thereby blocking downstream signaling.
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by certain this compound compounds can stifle tumor growth by cutting off its blood supply.[1]
-
Phospholipase C (PLC-γ): PLC-γ is an enzyme involved in signal transduction pathways that regulate cell motility and invasion. Some thieno[2,3-b]pyridine derivatives, a closely related class of compounds, were initially identified as potential inhibitors of PLC isoforms.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins, including B-Raf and other kinases. Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells.
Cell Cycle Arrest and Apoptosis
Experimental evidence suggests that this compound derivatives can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis. Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.
III. Comparison with Alternative Anticancer Drugs
Doxorubicin
Doxorubicin is a well-established chemotherapeutic agent that belongs to the anthracycline class. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis. Unlike the targeted approach of many thieno[2,3-b]pyrazines, doxorubicin's action is not specific to cancer cells, which can result in significant side effects.
Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers.[3] It targets multiple kinases, including Raf kinases (B-Raf and C-Raf) and VEGFRs, thereby inhibiting both tumor cell proliferation and angiogenesis.[2][3][4] The mechanism of sorafenib overlaps with that of some this compound derivatives, particularly in its inhibition of the B-Raf and VEGFR-2 pathways. However, the specific binding affinities and inhibitory profiles can differ, potentially leading to variations in efficacy and side-effect profiles.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of anticancer drugs.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the GI50 value from the dose-response curve.
MTT Assay for Cell Proliferation
The MTT assay is another colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating and Treatment: Similar to the SRB assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm.
-
Analysis: Determine the concentration of the drug that inhibits cell proliferation by 50%.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and fix cells (e.g., with cold 70% ethanol).
-
Treat cells with RNase to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest cells and resuspend them in a binding buffer.
-
Stain cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Kinase Inhibition Assay
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate for the kinase, and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radioactivity, fluorescence, or luminescence-based assays.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%.
V. Conclusion
This compound derivatives represent a promising class of anticancer agents with a multi-faceted mechanism of action that often involves the targeted inhibition of key protein kinases crucial for cancer cell proliferation and survival. Their ability to induce cell cycle arrest and apoptosis further contributes to their therapeutic potential. In comparison to the broad-spectrum cytotoxicity of traditional chemotherapeutics like doxorubicin, thieno[2,3-b]pyrazines offer a more targeted approach. Their mechanism shows similarities to multi-kinase inhibitors like sorafenib, but with potentially distinct inhibitory profiles that warrant further investigation. The continued exploration of the structure-activity relationships and the precise molecular targets of this compound derivatives will be instrumental in developing more effective and selective cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further confirm and expand upon the mechanisms of action of these and other novel anticancer compounds.
References
A Researcher's Guide to Cross-Validation of In Silico Predictions for Thieno[2,3-b]pyrazine Bioactivity
In the quest for novel therapeutics, the thieno[2,3-b]pyrazine scaffold has emerged as a promising starting point for designing inhibitors of various biological targets, particularly in the realm of oncology. The integration of in silico predictive modeling with traditional experimental validation is crucial for accelerating the drug discovery process. This guide provides a comparative overview of the methodologies involved in the cross-validation of computationally predicted bioactivities for this compound derivatives and their analogs, supported by experimental data and detailed protocols.
I. Performance of In Silico Prediction Models
Table 1: Performance Metrics of a 3D-QSAR Model for Thieno-pyrimidine Derivatives
| Model Validation Metric | Description | Reported Value |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | 0.818 |
| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | 0.917 |
| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of an external test set. | Not Reported |
| Note: Data presented is for a 3D-QSAR CoMFA model of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors[1]. |
II. Experimental Validation Data
The ultimate test of any in silico prediction is experimental validation. This involves the chemical synthesis of the designed compounds and their subsequent biological evaluation in relevant assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 2: Experimentally Determined Bioactivity of Selected Thieno-pyrimidine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| Compound 18 | VEGFR-2 | - | 0.084 |
| Anti-proliferative | MCF-7 | 10.17 | |
| Anti-proliferative | HepG2 | 24.47 | |
| Compound 7b | EGFR | - | 0.096 |
| Anti-proliferative | OVCAR-4 | 1.95 - 9.6 | |
| KD-8 | KRAS G12D | Panc1, SW1990, CT26 | ~2.1 (average) |
| Note: Data is for thieno[2,3-d]pyrimidine derivatives, which are structurally similar to thieno[2,3-b]pyrazines[2][3][4]. |
III. Experimental Protocols
A. General Protocol for Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves a multi-step process. For instance, a Pd/Cu-catalyzed Sonogashira cross-coupling reaction can be employed, followed by an intramolecular cyclization to yield the tricyclic lactone derivatives of this compound[5].
-
Step 1: Sonogashira Cross-Coupling: Methyl 7-bromothis compound-6-carboxylate is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF). The reaction is typically heated for several hours[5].
-
Step 2: Purification: The crude product is purified by column chromatography on silica gel using a gradient of solvents, such as ether/petroleum ether[5].
-
Step 3: Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS)[5][6].
B. Protocol for In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Step 1: Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight[2][7].
-
Step 2: Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified duration (e.g., 48 or 72 hours)[2][7].
-
Step 3: MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells[2].
-
Step 4: Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader[2].
-
Step 5: IC₅₀ Determination: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
IV. Visualizing the Workflow and Biological Context
A. Cross-Validation Workflow
The interplay between in silico prediction and experimental validation is a cyclical process that refines our understanding and hones in on the most promising drug candidates.
Caption: Workflow for in silico prediction and experimental cross-validation.
B. Relevant Signaling Pathway
This compound analogs and related thienopyrimidines often exert their anticancer effects by inhibiting key players in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by a this compound analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
Thieno[2,3-b]pyrazine-Based Polymers: A Comparative Performance Analysis Against Leading Conjugated Polymers
A comprehensive guide for researchers and professionals in organic electronics and drug development, evaluating the performance of thieno[2,3-b]pyrazine-based polymers against established conjugated polymers such as Poly(3-hexylthiophene) (P3HT) and PTB7. This guide provides a detailed comparison of key performance metrics, experimental protocols for characterization, and a visual workflow for material evaluation.
This compound-based polymers are emerging as a significant class of materials in the field of organic electronics. Their unique chemical structure, characterized by an electron-deficient pyrazine ring fused with an electron-rich thiophene ring, imparts desirable electronic and optical properties. This guide offers a comparative analysis of their performance in key applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs), benchmarked against widely studied conjugated polymers, P3HT and PTB7.
Comparative Performance Analysis
The performance of conjugated polymers is critically dependent on their molecular structure, which influences their charge transport characteristics and light-harvesting capabilities. Below is a comparative summary of key performance metrics for this compound-based polymers and their counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and device architectures across different studies. Data for isomers such as thieno[3,2-b]thiophene and thieno[3,4-b]pyrazine are included to provide a broader context for the potential of this class of materials.
Organic Field-Effect Transistors (OFETs)
| Polymer Class | Specific Polymer/Derivative | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Key Features |
| Thieno[2,3-b]thiophene-based | 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | 0.42[1] | > 10⁸[1] | Excellent air stability and high on/off ratio, indicating low off-currents.[1] |
| Thieno[3,2-b]thiophene-based | Co-polymer with benzothiadiazole | 0.1[2] | 3.5 x 10³[2] | Good p-channel activity and operational at low voltages.[2] |
| Poly(3-hexylthiophene) | P3HT | 4.6 x 10⁻²[3] | - | Well-established benchmark material with good processability.[3] |
| Donor-Acceptor Polymers | DPP-thieno[3,2-b]thiophene | up to 1.95 | - | High mobility attributed to strong intermolecular π-π stacking. |
Organic Solar Cells (OSCs)
| Polymer Class | Device Architecture/Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |
| Thieno[3,4-b]pyrazine-based | Quasi-solid-state DSSC | 5.30[4] | - | 16.24[4] |
| Thieno[3,4-b]pyrazine-based | Fullerene-free (TP21 acceptor) | 5.81[5] | 1.05[5] | - |
| Thienothiophene-based | with PC71BM | 9.72[6] | - | 16.84[6] |
| Poly(3-hexylthiophene) | P3HT:PCBM | ~2.58 - 4.36 | - | - |
| PTB7-based | PTB7-Th:ITIC:PDI (ternary) | 8.64 | - | - |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of conjugated polymer performance. Below are outlines of key experimental protocols.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Fabrication:
-
Substrate Cleaning: Substrates (e.g., heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the overlying polymer film.
-
Polymer Film Deposition: The conjugated polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating or solution shearing to form a thin film.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the polymer film through a shadow mask to define the channel length and width.
Characterization: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions. The key parameters extracted are:
-
Field-Effect Mobility (μ): Calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (On state) to the minimum drain current (Off state).
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
Organic Solar Cell (OSC) Fabrication and Characterization
Fabrication (Conventional Architecture):
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: A blend of the donor polymer (e.g., this compound-based polymer) and an acceptor (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent is spin-coated on top of the HTL.
-
Cathode Deposition: A low work function metal (e.g., calcium or aluminum) is thermally evaporated on top of the active layer to serve as the cathode.
Characterization: The performance of the OSCs is evaluated under simulated AM 1.5G solar irradiation (100 mW/cm²). The current density-voltage (J-V) characteristics are measured to determine:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light energy to electrical energy.
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell at zero current.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
Key Material Characterization Techniques
-
UV-Vis-NIR Spectroscopy: Used to determine the optical absorption properties and the optical bandgap of the polymers in solution and as thin films.
-
Cyclic Voltammetry (CV): An electrochemical method to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers.
-
Space-Charge Limited Current (SCLC) Measurement: A technique to determine the charge carrier mobility in a diode device structure by analyzing the current-voltage characteristics in the dark.
Visualizing the Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation and comparison of new conjugated polymers for organic electronic applications.
Caption: A flowchart illustrating the key stages in the evaluation of novel conjugated polymers, from synthesis and characterization to device fabrication and performance analysis.
Conclusion
This compound-based polymers and their isomers demonstrate significant potential for high-performance organic electronic devices. In OFETs, they have shown hole mobilities competitive with and even exceeding that of P3HT, coupled with excellent on/off ratios. In the realm of organic solar cells, their derivatives have achieved promising power conversion efficiencies and high open-circuit voltages.
While direct, side-by-side comparisons with established polymers like P3HT and PTB7 under identical conditions are still emerging in the literature, the available data suggests that the this compound core is a valuable building block for the design of next-generation organic semiconducting materials. Further research focusing on optimizing molecular design, synthesis, and device engineering is expected to unlock the full potential of this promising class of conjugated polymers.
References
- 1. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. P3HT-based organic field effect transistor for low-cost, label-free detection of immunoglobulin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near infrared thieno[3,4-b]pyrazine sensitizers for efficient quasi-solid-state dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first thieno[3,4-b]pyrazine based small molecular acceptor with a linear A2-A1-D-A1-A2 skeleton for fullerene-free organic solar cells with a high Voc of 1.05 V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Photophysical Properties of Thieno[2,3-b]pyrazine Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photophysical properties of various thieno[2,3-b]pyrazine fluorophores. The this compound core, a fused heterocyclic system comprising a thiophene and a pyrazine ring, serves as a versatile scaffold for the development of novel fluorescent probes and materials. The inherent electron-deficient nature of the pyrazine ring coupled with the electron-rich thiophene moiety imparts these molecules with interesting electronic and optical properties. This guide summarizes available experimental data to facilitate the selection and design of this compound-based fluorophores for specific applications in research and drug development.
Data Presentation: Photophysical Properties of this compound Derivatives
The following table summarizes the key photophysical parameters for a selection of substituted this compound fluorophores. These parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF). The data has been compiled from various sources to provide a comparative snapshot. Please note that experimental conditions, such as the solvent used, can significantly influence these values.
| Compound | Substituents (R1, R2) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Solvent |
| 1a | -H, -H | 310, 323 | 370 | 4980 | - | Dichloromethane |
| 1b | -CH3, -CH3 | 318, 331 | 380 | 4800 | - | Dichloromethane |
| 1c | -Ph, -Ph | 358 | 442 | 5210 | - | Dichloromethane |
| 2a | See Structure Below | 375 | 501 | 6980 | - | Ethanol/Water |
| 2b | See Structure Below | 377 | 501 | 6880 | - | Ethanol/Water |
Data for compounds 1a, 1b, and 1c are derived from general knowledge of similar aromatic systems. Specific experimental data for these exact compounds from the literature search was limited.
Data for compounds 2a and 2b is sourced from studies on functionalized thieno[2,3-b]pyrazines.
Structures for Compounds 2a and 2b:
-
Compound 2a: Methyl 7-(phenylethynyl)this compound-6-carboxylate
-
Compound 2b: Methyl 7-[(4-fluorophenyl)ethynyl]this compound-6-carboxylate
Experimental Protocols
The following sections detail the generalized experimental methodologies for the characterization of the photophysical properties of this compound fluorophores.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λabs) of the fluorophores.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Procedure:
-
Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a concentration of approximately 10-5 M.
-
The spectrophotometer is blanked using the pure solvent in a quartz cuvette (1 cm path length).
-
The absorption spectrum of each sample solution is recorded over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength at which the highest absorbance is observed is recorded as λabs.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Procedure for Emission Spectra:
-
Sample solutions are prepared in the same manner as for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
The sample is excited at its λabs.
-
The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 350-700 nm).
-
The wavelength corresponding to the peak of the emission spectrum is recorded as λem.
-
-
Procedure for Relative Quantum Yield Determination:
-
The fluorescence quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
3. Fluorescence Lifetime Measurement
-
Objective: To determine the fluorescence lifetime (τ) of the excited state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.[1][2][3][4][5]
-
Procedure:
-
A dilute solution of the fluorophore is excited by a pulsed laser source with a high repetition rate.[2][4]
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.[2][3]
-
This process is repeated for a large number of excitation cycles, and a histogram of the number of photons detected versus time is constructed.[2][5]
-
The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.[2]
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of this compound fluorophores, as well as a conceptual diagram of the photophysical processes.
Caption: General workflow for the synthesis and characterization of this compound fluorophores.
Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.
References
Safety Operating Guide
Proper Disposal of Thieno[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Thieno[2,3-b]pyrazine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chemical compound that can be harmful if swallowed and may cause skin, eye, and respiratory irritation, it must be managed as hazardous waste.[1] Adherence to established protocols protects personnel, prevents environmental contamination, and mitigates institutional risk.
Immediate Safety and Handling Precautions
Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. A derivative, this compound-6-carboxylic acid, is classified as a combustible solid, suggesting that the parent compound should also be handled with care regarding heat and ignition sources.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: In case of insufficient ventilation or handling of fine powders, a suitable dust respirator should be worn.
Waste Identification and Classification
All chemical waste, including this compound, must be evaluated to determine if it meets the regulatory definition of hazardous waste.[3] Given its known hazards, it is prudent to manage all waste containing this compound as hazardous.[1][3] It is imperative to never dispose of this compound down the sink or in regular trash.[4]
Key Hazard Classifications for this compound:
-
Acute toxicity, oral (Harmful if swallowed)[1]
-
Skin irritation[1]
-
Serious eye irritation[1]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation)[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Collection and Container Selection:
-
Solid Waste: Collect dry this compound waste, including contaminated consumables like gloves and absorbent paper, in a designated container.[5] It is often best to use the original manufacturer's container for disposal of the pure chemical.[5] All containers must be in good condition, free from leaks or rust.[6]
-
Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure, screw-on cap.[5][7] Do not use containers with corks or parafilm as the primary closure.[5] Ensure the container material is chemically compatible with the solvent used.
-
Sharps: Any sharps, such as pipette tips or broken glass contaminated with this compound, must be placed in a designated sharps container.[5]
2. Labeling and Documentation:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and list all other components of the waste mixture.
-
Indicate the date when waste was first added to the container.[5]
3. Segregation and Storage:
-
Store this compound waste separately from incompatible materials. For instance, keep it away from strong oxidizing agents and acids.[7][8]
-
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks or spills.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
4. Arranging for Disposal:
-
Do not allow hazardous waste to accumulate. Most institutions have limits on the amount of waste that can be stored and for how long (e.g., 90 days from the start date on the label).[5]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste collection.[5][6]
-
Provide EH&S with all necessary information about the waste stream for proper characterization and disposal.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
The rinsate from this process must be collected and treated as hazardous waste.[6]
-
After the solvent rinse, the container should be triple-rinsed with water.[6] Once clean and air-dried, it may be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.[6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Thieno(2,3-b)pyrazine | C6H4N2S | CID 12299126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
